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  • Product: Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate
  • CAS: 1251761-36-0

Core Science & Biosynthesis

Foundational

The Diverse Biological Activities of Pyrrolo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional structure and electronic properties allow for diverse substitutions, leading to a wide array of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of pyrrolo[1,2-a]pyrazine derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for their biological evaluation, offering valuable insights for researchers and drug development professionals.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrrolo[1,2-a]pyrazine derivatives have demonstrated potent and varied anticancer activities, targeting multiple hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the disruption of cellular machinery essential for tumor growth and proliferation.

Mechanism of Action: Targeting Key Oncogenic Pathways

Kinase Inhibition: A significant number of pyrrolo[1,2-a]pyrazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2]

  • PIM Kinase Inhibition: Certain pyrrolo[1,2-a]pyrazinones have been identified as potent inhibitors of PIM kinases, a family of serine/threonine kinases involved in cell survival and proliferation.[3] The optimization of initial hits, guided by crystal structures, has led to the development of highly selective PIM kinase inhibitors.[3]

Induction of Apoptosis: Many pyrrolo[1,2-a]pyrazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells and is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.

  • Caspase-3 Activation: Treatment of cancer cells with certain pyrrolo[1,2-a]pyrazine derivatives leads to a significant increase in the activity of caspase-3, a key executioner caspase.[4][5] This activation triggers a cascade of events leading to cell death. The apoptotic pathway can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]

Tubulin Polymerization Inhibition: The microtubule network is a dynamic structure essential for cell division, and its disruption is a validated anticancer strategy. Some pyrrolo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. These compounds often bind to the colchicine-binding site on tubulin, preventing the formation of microtubules.[3]

Signaling Pathway for Kinase Inhibition by Pyrrolo[1,2-a]pyrazine Derivatives

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Signaling Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor->Kinase_Cascade Activation Downstream Downstream Effectors (e.g., transcription factors) Kinase_Cascade->Downstream PIM_Kinase PIM Kinase PIM_Kinase->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Pyrrolo_Pyrazine Pyrrolo[1,2-a]pyrazine Derivative Pyrrolo_Pyrazine->Kinase_Cascade Inhibition Pyrrolo_Pyrazine->PIM_Kinase Inhibition

Caption: Inhibition of kinase signaling pathways by pyrrolo[1,2-a]pyrazine derivatives.

Quantitative Data on Anticancer Activity

The anticancer activity of pyrrolo[1,2-a]pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Pyrrolo[1,2-a]pyrazinonesPIM1 KinaseLow µM range[3]
3-Trifluoromethyl-5,6-dihydro-[8][9][10]triazolo pyrazine derivativeDU-145 (Prostate)5 ± 1[11]
Pyrrolo[1,2-b]pyridazine derivativeVarious (NCI-60 panel)<0.1[7]
1H-pyrrolo[3,2-c]pyridine derivativeHeLa, SGC-7901, MCF-70.12 - 0.21[12]
Experimental Protocols for Anticancer Activity Evaluation

NCI-60 Human Tumor Cell Line Screen: This is a comprehensive screening platform to evaluate the anticancer activity of compounds against 60 different human cancer cell lines representing nine types of cancer.[13][14]

  • Protocol:

    • Cell Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[15]

    • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2, and 100% relative humidity.[15]

    • Compound Addition: Add the test compounds at various concentrations.

    • Incubation: Incubate for an additional 48 hours.

    • Staining: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB).

    • Measurement: Measure the absorbance at 515 nm to determine cell viability.

    • Data Analysis: Calculate the GI50, TGI (total growth inhibition), and LC50 (lethal concentration 50) values.

Tubulin Polymerization Assay: This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[16][17]

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

    • Compound Addition: Add the test compound to the reaction mixture.

    • Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.

    • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Data Analysis: Compare the polymerization curves of treated and untreated samples to determine the inhibitory effect.

Caspase-3 Activity Assay: This assay quantifies the activity of caspase-3, a key marker of apoptosis.[4][18]

  • Protocol:

    • Cell Lysis: Lyse the treated and untreated cells to release cellular contents.

    • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.[4]

    • Incubation: Incubate the mixture to allow for substrate cleavage by active caspase-3.

    • Fluorescence Measurement: Measure the fluorescence signal, which is proportional to caspase-3 activity.

    • Data Analysis: Compare the fluorescence levels between treated and control samples.

Experimental Workflow for Anticancer Activity Screening

Start Pyrrolo[1,2-a]pyrazine Derivatives NCI60 NCI-60 Cell Line Screening Start->NCI60 Active_Hits Identification of Active Compounds NCI60->Active_Hits Mechanism Mechanism of Action Studies Active_Hits->Mechanism Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Apoptosis Apoptosis Assays (e.g., Caspase-3) Mechanism->Apoptosis Kinase Kinase Inhibition Assays Mechanism->Kinase Lead_Opt Lead Optimization Tubulin->Lead_Opt Apoptosis->Lead_Opt Kinase->Lead_Opt

Caption: A typical workflow for the evaluation of anticancer pyrrolo[1,2-a]pyrazines.

Antimicrobial and Antifungal Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant activity against a range of bacteria and fungi, including multidrug-resistant strains.

Mechanism of Action

The exact mechanisms of antimicrobial action for many pyrrolo[1,2-a]pyrazine derivatives are still under investigation.[8] However, some proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis: Similar to some existing antibiotics, these compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[8]

  • Disruption of Membrane Integrity: They may disrupt the integrity of the microbial cell membrane, causing leakage of cellular contents.

  • Enzyme Inhibition: Some derivatives may target essential microbial enzymes, such as those involved in DNA replication or metabolic pathways.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[18]

CompoundMicroorganismMIC (µg/mL)Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Staphylococcus aureus (MDR)15[19]
5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazineZygomycete fungi-[20]
Experimental Protocol for MIC Determination (Broth Microdilution Method)

The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent.[10][21][22]

  • Protocol:

    • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[23]

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[22]

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: A New Frontier in Viral Infection Treatment

The emergence of new viral diseases and the development of resistance to existing antiviral drugs highlight the urgent need for novel antiviral agents. Pyrrolo[1,2-a]pyrazine derivatives have shown promise as inhibitors of various viruses.

Mechanism of Action
  • Inhibition of Viral Entry: Some derivatives may block the attachment or entry of the virus into the host cell. For instance, certain pyrazolopyridine derivatives, which are structurally related to pyrrolopyrazines, have been shown to inhibit Herpes Simplex Virus (HSV) adsorption.[24]

  • Inhibition of Viral Replication: Other compounds may interfere with the replication of the viral genome or the synthesis of viral proteins. An imidazo[1,2-a]pyrazine derivative, A4, has been identified as a potential inhibitor of the influenza virus nucleoprotein, which is essential for viral replication.[25]

Experimental Protocol for Antiviral Activity (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.[25][26][27]

  • Protocol:

    • Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

    • Virus Infection: Infect the cells with a known amount of virus.

    • Compound Treatment: Add serial dilutions of the test compound to the infected cells.

    • Overlay: After an incubation period, overlay the cells with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of plaques.

    • Incubation: Incubate the plates for several days to allow for plaque formation.

    • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

    • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 (50% effective concentration) of the compound.

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons. The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Pyrrolo[1,2-a]pyrazine derivatives have emerged as potential therapeutic agents by targeting this process.

Mechanism of Action: Targeting Amyloid-Beta Aggregation

Several benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids and 4-acyl-3,4-dihydropyrrolo[1,2-a]pyrazine derivatives have been shown to inhibit the aggregation of Aβ peptides and even disaggregate pre-formed Aβ fibrils. This activity is crucial as the accumulation of Aβ plaques is believed to be a primary driver of neurotoxicity in Alzheimer's disease.

Experimental Protocol for Aβ Aggregation Inhibition (Thioflavin T Assay)

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[28][29]

  • Protocol:

    • Reaction Setup: Prepare a reaction mixture containing Aβ peptide and the test compound in a suitable buffer.

    • Incubation: Incubate the mixture at 37°C to promote Aβ aggregation.

    • ThT Addition: At various time points, add Thioflavin T solution to aliquots of the reaction mixture.

    • Fluorescence Measurement: Measure the fluorescence intensity of ThT, which increases upon binding to amyloid fibrils. The excitation and emission wavelengths are typically around 440 nm and 480 nm, respectively.

    • Data Analysis: Compare the fluorescence kinetics of samples with and without the test compound to determine its inhibitory effect on Aβ aggregation.

Workflow for Evaluating Neuroprotective Pyrrolo[1,2-a]pyrazines

Start Pyrrolo[1,2-a]pyrazine Derivatives ThT_Assay Thioflavin T Assay (Aβ Aggregation) Start->ThT_Assay Active_Hits Identification of Aggregation Inhibitors ThT_Assay->Active_Hits Cell_Culture Cell-based Assays (Neurotoxicity) Active_Hits->Cell_Culture In_Vivo In Vivo Models of Alzheimer's Disease Cell_Culture->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A streamlined workflow for the discovery of neuroprotective pyrrolo[1,2-a]pyrazines.

Conclusion and Future Directions

The pyrrolo[1,2-a]pyrazine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore the immense potential of this chemical class. The multi-targeting capabilities of some derivatives offer exciting possibilities for addressing complex diseases with a single molecular entity.

Future research should focus on several key areas:

  • Mechanism of Action Elucidation: A deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will enable the design of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic properties.

  • In Vivo Efficacy and Safety: Promising candidates identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their efficacy, safety, and therapeutic window.

  • Exploration of New Therapeutic Areas: The broad spectrum of biological activities suggests that pyrrolo[1,2-a]pyrazine derivatives may have therapeutic potential in other disease areas, such as inflammatory and metabolic disorders.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel pyrrolo[1,2-a]pyrazine-based drugs to address unmet medical needs.

References

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • Li, Y., et al. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. PubMed Central. [Link]

  • Veterinary AMR Center, NVAL, MAFF. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • Gaskin, D. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Ananda, H., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PubMed Central. [Link]

  • de Souza, A. C. B., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. National Institutes of Health. [Link]

  • Gellis, A., et al. (2018). Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. PubMed. [Link]

  • Jayaraman, J. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol. [Link]

  • Si, F., et al. (2014). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. PubMed. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • Wei, X., et al. (2025). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate. [Link]

  • Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. National Institutes of Health. [Link]

  • Google Patents. (2008).
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (n.d.). IC 50 for Pyrazine derivatives. [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]

  • ResearchGate. (2025). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • El-Faham, A., et al. (2020). African Journal of Pharmacy and Pharmacology - bioactive pyrrole-pyrazine derivative from a novel bacillus species and review of the literature. Academic Journals. [Link]

  • Gentry, B. G., et al. (2023). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. [Link]

  • Rostampour, S., et al. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Al-Shdefat, R., et al. (2025). A novel approach utilizing spirocyclic thiopyrimidinone compounds against herpes simplex virus with underlying antiviral mechanisms of action. National Institutes of Health. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). [Link]

  • Al-Madhagi, S., et al. (2021). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. PubMed Central. [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. [Link]

  • Gopi, K., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • El-Sayed, M. A. A., et al. (2023). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis. [Link]

  • Tan Uygun, M. (2021). Synthesis of novel 1,3-disubstituted pyrrolo[1,2-a]pyrazine derivatives and antiproliferative effects on glioblastoma cell line. AVESİS. [Link]

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Sources

Exploratory

Unlocking the Therapeutic Potential of Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate: A Technical Guide for Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate. While direct extensive research on this specific molecule is emerging, the broader class of pyrrolo[1,2-a]pyrazine derivatives has demonstrated a remarkable diversity of pharmacological activities. This guide will explore the most promising therapeutic targets for this scaffold, providing a robust framework for initiating research and development programs centered on Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate.

Introduction to the Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Heterocycle

The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling specific and high-affinity interactions with a variety of biological targets. This structural feature is a key reason why derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including oncology, virology, and neurology.[2][3]

Potential Therapeutic Target I: Farnesyltransferase (FTase) in Oncology

The Rationale:

A significant finding in the study of pyrrolo[1,2-a]pyrazine derivatives is their potential to inhibit the viability of cancer cells. One study identified that the anticancer action of a specific derivative could be associated with the FTase-p38 signaling axis.[4] Farnesyltransferase is a crucial enzyme in the post-translational modification of several proteins implicated in cancer, most notably Ras. By inhibiting FTase, the proper localization and function of these proteins are disrupted, leading to cell cycle arrest and apoptosis.

Proposed Mechanism of Action for Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate:

It is hypothesized that Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, by virtue of its core scaffold, may act as an inhibitor of Farnesyltransferase. The ethyl carboxylate moiety could potentially engage in key interactions within the enzyme's active site.

Experimental Workflow for Target Validation:

FTase_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Target Engagement A FTase Enzymatic Assay B Isothermal Titration Calorimetry (ITC) A->B Confirm direct binding C Cell Viability Assays (e.g., U937 Lymphoma Cells) A->C Correlate with cytotoxicity D Western Blot for Prenylated Proteins C->D Validate cellular mechanism E Cellular Thermal Shift Assay (CETSA) D->E Confirm target engagement

Figure 1: Workflow for validating Farnesyltransferase as a target.

Detailed Experimental Protocols:

2.1. Farnesyltransferase (FTase) Enzymatic Assay:

  • Objective: To determine the direct inhibitory effect of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate on FTase activity.

  • Methodology:

    • Utilize a commercially available FTase assay kit (e.g., fluorescence-based).

    • Prepare a dilution series of the test compound.

    • Incubate recombinant human FTase with its substrates (farnesyl pyrophosphate and a fluorescently labeled peptide) in the presence of the test compound.

    • Measure the resulting fluorescence signal, which is proportional to enzyme activity.

    • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

2.2. Cell Viability Assays:

  • Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

  • Methodology:

    • Culture human lymphoma U937 cells, which have been previously shown to be sensitive to pyrrolo[1,2-a]pyrazine derivatives.[4]

    • Treat the cells with increasing concentrations of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Determine the EC50 value.

Potential Therapeutic Target II: Neuraminidase in Virology

The Rationale:

The pyrrolo[2,1-f][3][4][5]triazine scaffold, a close structural relative of pyrrolo[1,2-a]pyrazine, has been identified as a promising basis for the development of antiviral agents.[5] Molecular docking and in vitro studies of these related compounds suggest that they may act by inhibiting viral neuraminidase, a key enzyme for the release of new viral particles from infected cells.[5]

Proposed Mechanism of Action for Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate:

Given the structural similarities, it is plausible that Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate could also function as a neuraminidase inhibitor. The pyrrolopyrazine core could mimic the natural substrate of the enzyme, sialic acid, while the ethyl carboxylate group could form favorable interactions within the active site.

Experimental Workflow for Target Validation:

Neuraminidase_Validation_Workflow cluster_in_vitro In Vitro & In Silico Validation cluster_cellular Cell-Based Antiviral Activity A Neuraminidase Inhibition Assay C Viral Plaque Reduction Assay A->C Confirm functional consequence B Molecular Docking Studies B->A Guide experimental design D Antiviral Activity in Influenza-Infected Cells C->D Validate in a cellular context

Figure 2: Workflow for validating Neuraminidase as a target.

Detailed Experimental Protocols:

3.1. Neuraminidase Inhibition Assay:

  • Objective: To quantify the inhibitory activity of the compound against neuraminidase.

  • Methodology:

    • Employ a commercially available neuraminidase inhibitor screening kit.

    • Incubate influenza virus neuraminidase with a fluorogenic substrate in the presence of varying concentrations of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate.

    • Measure the fluorescence generated by the enzymatic cleavage of the substrate.

    • Calculate the IC50 value.

3.2. Molecular Docking Studies:

  • Objective: To predict the binding mode of the compound within the neuraminidase active site.

  • Methodology:

    • Obtain the crystal structure of influenza neuraminidase from the Protein Data Bank (PDB).

    • Use molecular modeling software (e.g., AutoDock, Schrödinger) to dock the 3D structure of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate into the enzyme's active site.

    • Analyze the predicted binding poses and interactions to understand the structural basis of inhibition.

Other Potential Therapeutic Avenues

The versatility of the pyrrolo[1,2-a]pyrazine scaffold suggests a broad range of other potential therapeutic applications for Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate.

Table 1: Summary of Potential Therapeutic Targets and Activities of Pyrrolo[1,2-a]pyrazine Derivatives

Therapeutic AreaPotential Target/ActivitySupporting Evidence for Derivatives
Neurology Anxiolytic-like activityLigands for the 18kDa translocator protein (TSPO).[6]
mGluR5 AntagonistsPhenylethynyl-pyrrolo[1,2-a]pyrazine derivatives show antagonist activity.[7]
Infectious Diseases Antibacterial and AntifungalVarious derivatives exhibit activity against bacteria and fungi.[3][8]
Inflammation Anti-inflammatory and Analgesic5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids show activity.[9]
Oncology Tubulin Polymerization InhibitionImidazo[1,2-a]pyrazine derivatives act as tubulin inhibitors.[10]
CDK9 InhibitionImidazo[1,2-a]pyrazine derivatives show inhibitory activity.[11]

Conclusion and Future Directions

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate belongs to a class of compounds with demonstrated, diverse biological activities. While direct experimental data for this specific molecule is limited, the evidence from related derivatives provides a strong foundation for investigating its therapeutic potential. The proposed experimental workflows in this guide offer a clear path forward for validating key targets in oncology and virology. Further exploration into its effects on the central nervous system and as an anti-inflammatory or antimicrobial agent is also warranted. The continued exploration of this privileged scaffold is a promising avenue for the discovery of novel therapeutics.

References

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.[4]

  • Bioactive Pyrrolo[2,1-f][3][4][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.[5]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.[2]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.[3]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Publishing.[12]

  • (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate.[8]

  • Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. ScienceDirect.[6]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... ResearchGate.[1]

  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. NIH.[13]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.[14]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis.[10]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.[15]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI.[11]

  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate.[16]

  • Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry.[7]

  • Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | C10H16N2O2. PubChem.[17]

  • Pyrrolo[1,2-a]pyrazine-3-carboxylic acid ethyl ester. Selleck Chemicals.[18]

  • Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. PubMed.[9]

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Foundational

The Emergence of Pyrrolo[1,2-a]pyrazines as a Privileged Scaffold in Anticancer Drug Discovery: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolo[1,2-a]pyrazine core represents a promising heterocyclic scaffold in the development of novel anticancer therapeutics. Its rigid, fused...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[1,2-a]pyrazine core represents a promising heterocyclic scaffold in the development of novel anticancer therapeutics. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, enabling potent and selective interactions with various biological targets implicated in oncogenesis. This technical guide provides an in-depth exploration of the anticancer properties of pyrrolo[1,2-a]pyrazine compounds, from their molecular mechanisms of action and structure-activity relationships to detailed experimental protocols for their evaluation. We will delve into the inhibition of key signaling pathways, including the EGFR, IGF-1R, and ERK5 cascades, and the induction of apoptosis. This guide is intended to serve as a comprehensive resource for researchers in the field of oncology drug discovery, providing both the theoretical framework and practical methodologies for advancing the development of this promising class of compounds.

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Among these, the pyrrolo[1,2-a]pyrazine scaffold has garnered significant attention for its broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[2] The unique chemical architecture of this scaffold, featuring a fused pyrrole and pyrazine ring system, offers a versatile platform for the design of targeted therapies. Several pyrrolo[1,2-a]pyrazine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, underscoring their potential as a new generation of anticancer drugs.[3][4] This guide will provide a detailed technical overview of the anticancer properties of these compounds, with a focus on their mechanisms of action, synthesis, and preclinical evaluation.

Mechanisms of Anticancer Activity: Targeting Key Oncogenic Signaling Pathways

The anticancer efficacy of pyrrolo[1,2-a]pyrazine compounds stems from their ability to modulate the activity of critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. Key targets include receptor tyrosine kinases (RTKs) and downstream signaling cascades.

Inhibition of Receptor Tyrosine Kinases: EGFR and IGF-1R

The Epidermal Growth Factor Receptor (EGFR) and the Insulin-like Growth Factor-1 Receptor (IGF-1R) are two of the most well-characterized RTKs involved in cancer progression.[5] Overexpression and aberrant activation of these receptors are common in many tumor types and are associated with poor prognosis.[3] Pyrrolo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of both EGFR and IGF-1R.[3]

Activation of EGFR and IGF-1R triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately promote cell growth, proliferation, and survival.[6] There is also significant crosstalk between the EGFR and IGF-1R signaling pathways, which can contribute to therapeutic resistance when only one receptor is targeted.[5][6] The ability of some pyrrolo[1,2-a]pyrazine compounds to dually inhibit both EGFR and IGF-1R presents a compelling strategy to overcome this resistance.[6]

EGFR_IGF1R_Pathway Figure 1: Simplified EGFR and IGF-1R Signaling Pathways and Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K IGF-1R IGF-1R IGF-1R->RAS IGF-1R->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyrrolo_Compound Pyrrolo[1,2-a]pyrazine Compound Pyrrolo_Compound->EGFR Pyrrolo_Compound->IGF-1R EGF EGF EGF->EGFR IGF-1 IGF-1 IGF-1->IGF-1R

Caption: Simplified EGFR and IGF-1R Signaling Pathways and Crosstalk.

Targeting the ERK5 Signaling Pathway

Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1), is a key player in cancer cell proliferation, survival, and differentiation.[7] The MEK5-ERK5 signaling cascade is activated by various growth factors and cellular stressors.[1] Dysregulation of the ERK5 pathway has been implicated in the tumorigenesis of several cancers.[7] Therefore, inhibition of ERK5 represents a promising therapeutic strategy. Recent studies have identified pyrrolo[1,2-a]pyrazine derivatives as potent inhibitors of ERK5, further expanding the mechanistic repertoire of this versatile scaffold.[7]

ERK5_Pathway Figure 2: The MEK5-ERK5 Signaling Cascade Growth_Factors Growth Factors, Stress MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Proliferation_Survival Proliferation & Survival ERK5->Proliferation_Survival Pyrrolo_Compound Pyrrolo[1,2-a]pyrazine Compound Pyrrolo_Compound->ERK5

Caption: The MEK5-ERK5 Signaling Cascade.

Induction of Apoptosis

In addition to inhibiting pro-survival signaling pathways, several pyrrolo[1,2-a]pyrazine compounds have been shown to directly induce apoptosis, or programmed cell death, in cancer cells.[4] A key mechanism involves the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[4] Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][8] The cleavage of PARP by caspase-3 is a well-established marker of apoptosis.[8]

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of the pyrrolo[1,2-a]pyrazine core can be achieved through various synthetic routes, including multicomponent reactions and cycloaddition strategies. A notable and highly atom-economical method is the [4+1+1] annulation approach, which allows for the efficient construction of the multi-functionalized dihydropyrrolo[1,2-a]pyrazine skeleton.[4] Other synthetic strategies, such as the 1,3-dipolar cycloaddition of N-ylides, have also been successfully employed to generate diverse libraries of these compounds.

The anticancer activity of pyrrolo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. While a comprehensive SAR is still evolving, several key trends have emerged:

  • Substituents at the 2- and 4-positions: The presence of aryl or heteroaryl groups at these positions appears to be crucial for potent anticancer activity.

  • Aromatic moieties: An unsubstituted aromatic ring at the 2-position and an aromatic ring with a hydrogen bond acceptor at the 4-position have been associated with enhanced activity in some series.

  • Specific functional groups: For example, in one study, a compound bearing a 4-bromophenyl group at the 3-position and a 4-fluorobenzoyl group at the 4-position of a dihydropyrrolo[1,2-a]pyrazine core demonstrated potent anticancer activity.[4]

Further systematic exploration of the chemical space around the pyrrolo[1,2-a]pyrazine scaffold is warranted to delineate a more detailed SAR and to guide the design of next-generation analogs with improved potency and selectivity.

Preclinical Evaluation: In Vitro Methodologies

The initial assessment of the anticancer potential of novel pyrrolo[1,2-a]pyrazine compounds relies on a suite of robust in vitro assays. These assays are designed to quantify the cytotoxic and apoptotic effects of the compounds on cancer cell lines.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of the pyrrolo[1,2-a]pyrazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Apoptosis Detection: Western Blot Analysis of Caspase-3 and PARP Cleavage

Western blotting is a powerful technique to detect the presence and relative abundance of specific proteins in a cell lysate. To confirm that a pyrrolo[1,2-a]pyrazine compound induces apoptosis, western blotting can be used to detect the cleavage of caspase-3 and its substrate, PARP.

Experimental Protocol: Western Blot for Apoptosis Markers

  • Cell Lysis: Treat cancer cells with the pyrrolo[1,2-a]pyrazine compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative levels of cleaved caspase-3 and cleaved PARP. An increase in the cleaved forms of these proteins in compound-treated cells compared to the control indicates the induction of apoptosis.

Western_Blot_Workflow Figure 3: Western Blot Workflow for Apoptosis Detection Cell_Lysis 1. Cell Lysis Protein_Quant 2. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody (Cleaved Caspase-3, Cleaved PARP) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Sources

Exploratory

An In-depth Technical Guide to the Antimicrobial Activity of Substituted Pyrrolo[1,2-a]pyrazines

Foreword: The Imperative for Novel Antimicrobial Scaffolds The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable threat to global public health. This crisis necessitates the exploration of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable threat to global public health. This crisis necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of antimicrobial agents. Among the diverse heterocyclic systems, the pyrrolo[1,2-a]pyrazine core has emerged as a "privileged structural motif" in drug development, demonstrating a remarkable breadth of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] This guide provides a technical deep-dive into the synthesis, antimicrobial evaluation, and structure-activity relationships of substituted pyrrolo[1,2-a]pyrazines, tailored for researchers and drug development professionals. We will dissect the causal relationships behind synthetic strategies and evaluation protocols, grounding our discussion in established, verifiable methodologies.

The Pyrrolo[1,2-a]pyrazine Core: A Versatile Pharmacophore

The pyrrolo[1,2-a]pyrazine system is a fused bicyclic heterocycle containing a pyrrole ring and a pyrazine ring. This unique arrangement of nitrogen atoms and aromatic character provides a rigid and synthetically versatile scaffold, making it an attractive starting point for creating diverse chemical libraries.[4] While analogues have shown promise as anticancer and anxiolytic agents, their antimicrobial potential is of particular interest.[5] Notably, the naturally occurring compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro- has been isolated from marine bacteria and demonstrates potent activity against MDR Staphylococcus aureus (MRSA), underscoring the scaffold's inherent antimicrobial properties.[6][7]

G Start Substituted 5-Formylpyrrole-3-carboxylate Step1 Step 1: N-Alkylation (e.g., with bromoacetate) Start->Step1 Intermediate1 N-Alkoxycarbonylmethyl- substituted Pyrrole Step1->Intermediate1 Step2 Step 2: Aminoalkenylation (using DMFDtBA) Intermediate1->Step2 Intermediate2 Enamino Ester Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization / Annulation (in presence of Ammonium Acetate) Intermediate2->Step3 End Substituted Pyrrolo[1,2-a]pyrazine Step3->End

Caption: A representative three-step workflow for the synthesis of pyrrolo[1,2-a]pyrazines.

Exemplar Synthetic Protocol

The following protocol is a generalized representation for the synthesis of pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates, adapted from established methodologies. [8] Step 1: N-Alkylation of 5-formyl-1H-pyrrole-3-carboxylates

  • To a solution of the starting 5-formyl-1H-pyrrole-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

  • Add the appropriate bromoacetate (1.2 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Purify the resulting N-alkoxycarbonylmethyl-substituted pyrrole via column chromatography.

Step 2 & 3: Aminoalkenylation and Pyrazine Ring Annulation

  • Dissolve the N-substituted pyrrole from Step 1 (1.0 eq) in a suitable solvent like DMF.

  • Add dimethylformamide di-tert-butyl acetal (DMFDtBA, 1.5 eq) and heat the mixture (e.g., to 70°C) to form the enamino ester intermediate.

  • Without isolating the intermediate, add ammonium acetate (NH₄OAc, 5.0 eq) to the reaction mixture.

  • Continue heating until the cyclization is complete, as monitored by TLC.

  • Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.

  • Purify the final pyrrolo[1,2-a]pyrazine product by recrystallization or column chromatography.

Antimicrobial Spectrum and Potency

Substituted pyrrolo[1,2-a]pyrazines exhibit a broad spectrum of activity, with various derivatives showing inhibitory and bactericidal effects against both Gram-positive and Gram-negative bacteria, as well as fungi. [8] A naturally occurring derivative, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro , isolated from Bacillus tequilensis, has shown potent inhibitory effects against multidrug-resistant S. aureus with a Minimum Inhibitory Concentration (MIC) of 15 ± 0.172 mg/L (or µg/mL) and a Minimum Bactericidal Concentration (MBC) of 20 ± 0.072 mg/L. [6][7]Synthetically modified derivatives have also demonstrated significant potency. For instance, certain halogenated dicarboxylates exhibit excellent activity against Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, and the fungus Candida albicans, with MIC values as low as 15.625 µg/mL. [8]

Table 1: Comparative Antimicrobial Activity of Selected Pyrrolo[1,2-a]pyrazine Derivatives
Compound/DerivativeTarget OrganismMIC (µg/mL)MBC (µg/mL)Source
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroStaphylococcus aureus (MDR)15.020.0[6][7]
Halogenated Dicarboxylate (Compound 8f)Klebsiella pneumoniae15.625Not Reported[8]
Halogenated Dicarboxylate (Compound 8f)Staphylococcus aureus15.625Not Reported[8]
Halogenated Dicarboxylate (Compound 8f)Bacillus subtilis15.625Not Reported[8]
Halogenated Dicarboxylates (Compounds 8f, 8g, 8i)Candida albicans15.625Not Reported[8]

Structure-Activity Relationship (SAR): Decoding the Pharmacophore

Understanding the SAR is critical for rational drug design and optimizing lead compounds. For the pyrrolo[1,2-a]pyrazine scaffold, the nature and position of substituents significantly influence antimicrobial potency.

  • Halogenation: The introduction of halogen atoms can enhance antimicrobial activity. Halogenated dicarboxylates have been found to be among the most potent compounds against both bacteria and fungi. [8]This is a common strategy in medicinal chemistry, as halogens can alter lipophilicity, metabolic stability, and binding interactions.

  • Carboxylate Groups: The presence of carboxylate or carboxylic acid groups provides valuable handles for further synthetic modification and can influence the molecule's pharmacokinetic properties. [8]* Substituents on Aromatic Rings: When an aromatic ring is part of a substituent, the pattern of substitution on that ring is crucial. For example, in related anticancer studies, a 2,4-dimethoxyphenyl group conferred potent activity, whereas a 2,5-dimethoxyphenyl moiety was ineffective, highlighting the importance of substituent orientation. [4]This principle likely extends to antimicrobial activity.

Caption: Key structure-activity relationships for antimicrobial pyrrolo[1,2-a]pyrazines.

Proposed Mechanisms of Action

While the precise mechanism for all derivatives is not fully elucidated, evidence suggests multiple potential targets. The diversity of the scaffold allows different analogues to engage different cellular machinery.

  • DNA Gyrase Inhibition: Molecular docking studies have shown that certain pyrrolo[1,2-a]pyrazine derivatives exhibit a high binding affinity for the DNA gyrase of Staphylococcus aureus. [8]DNA gyrase is a crucial bacterial enzyme responsible for managing DNA supercoiling during replication. Its inhibition is a validated antibacterial mechanism, employed by fluoroquinolone antibiotics.

  • Cell Wall/Membrane Disruption: The general mechanism for some pyrrole-containing compounds is thought to involve the inhibition of cell wall and cell membrane formation, which compromises the structural integrity of the microbe, leading to cell death. [3]* HMGR Inhibition in Fungi: For antifungal activity against Candida species, docking analyses suggest that these compounds may interact with the catalytic site of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase (HMGR). [5]This enzyme is vital for ergosterol biosynthesis, a critical component of the fungal cell membrane.

Standardized Protocols for Antimicrobial Susceptibility Testing

To ensure data is reliable and comparable across different studies, standardized protocols must be used. The following are self-validating methodologies based on Clinical and Laboratory Standards Institute (CLSI) guidelines, which are the authoritative standard in the field.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24h culture), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test pyrrolo[1,2-a]pyrazine derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a compound that kills ≥99.9% of the initial inoculum.

  • Perform an MIC Test: Follow the MIC protocol as described above.

  • Subculturing:

    • From all the wells showing no visible growth in the MIC plate, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 10⁵ CFU, ≤10 colonies should grow).

Future Perspectives and Conclusion

The substituted pyrrolo[1,2-a]pyrazine scaffold represents a highly promising platform for the development of new antimicrobial agents. Its synthetic tractability allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Naturally occurring analogues have already demonstrated efficacy against challenging MDR pathogens. [6][7] Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel analogues with a wider range of substituents to conduct more comprehensive SAR studies. [4]* In-depth Mechanistic Studies: Moving beyond in silico docking to perform biochemical assays that definitively confirm the molecular targets of the most potent compounds.

  • In Vivo Efficacy and Toxicology: Advancing lead candidates into animal models of infection to evaluate their therapeutic potential and safety profiles. The low hemolytic activity observed for some natural derivatives is an encouraging sign for their safety. [6][7] By leveraging the inherent biological activity and synthetic versatility of the pyrrolo[1,2-a]pyrazine core, the scientific community is well-positioned to develop novel therapeutics that can address the urgent challenge of antimicrobial resistance.

References

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (Source: NIH National Library of Medicine, [Link])

  • Bioactive Pyrrolo[2,1-f]t[1][6][9]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (Source: MDPI, [Link])

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (Source: RSC Publishing, [Link])

  • Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. (Source: PubMed, [Link])

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (Source: ScienceDirect, [Link])

  • (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. (Source: ResearchGate, [Link])

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (Source: MDPI, [Link])

  • (PDF) Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), as the primary secondary metabolite of Bacillus spp., could be an effective antifungal agent against the soil-borne fungus, Sclerotium bataticola. (Source: ResearchGate, [Link])

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... (Source: ResearchGate, [Link])

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (Source: MDPI, [Link])

  • A–C Preparation of pyrrolopyrazines from substituted pyrroles. (Source: ResearchGate, [Link])

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Foundational

The Pyrrolo[1,2-a]pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolo[1,2-a]pyrazines for Researchers, Scientists, and Drug Development Professionals. The pyrrolo[1,2-a]pyrazine scaffold, a nitrogen-rich heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolo[1,2-a]pyrazines for Researchers, Scientists, and Drug Development Professionals.

The pyrrolo[1,2-a]pyrazine scaffold, a nitrogen-rich heterocyclic system, has garnered significant attention in the field of medicinal chemistry due to its presence in a variety of bioactive natural products and its versatile pharmacological profile. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrrolo[1,2-a]pyrazine derivatives, offering insights into their design and development as potential therapeutic agents. We will delve into the key structural modifications that influence their anticancer, antimicrobial, and antiviral activities, supported by quantitative data, experimental protocols, and mechanistic diagrams.

The Allure of a Fused Heterocycle: Why Pyrrolo[1,2-a]pyrazines?

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, offering a diverse array of physicochemical properties that can be fine-tuned to optimize biological activity. The fusion of a pyrrole and a pyrazine ring to form the pyrrolo[1,2-a]pyrazine core creates a unique chemical architecture with a distinct three-dimensional shape and electronic distribution. This "privileged scaffold" has been found to interact with a wide range of biological targets, making it a fertile ground for the development of novel therapeutics.

Navigating the Synthetic Landscape: Building the Pyrrolo[1,2-a]pyrazine Core

The exploration of the SAR of pyrrolo[1,2-a]pyrazines is intrinsically linked to the synthetic methodologies available to construct this scaffold and introduce chemical diversity. A variety of synthetic strategies have been developed, broadly categorized as "pyrrole-first" or "pyrazine-first" approaches, as well as multicomponent reactions that allow for the rapid assembly of complex derivatives.[1]

A common and effective method involves a multi-step sequence starting from readily available pyrrole derivatives. This approach offers the flexibility to introduce a wide array of substituents at various positions of the pyrrole ring, which can then be elaborated to form the fused pyrazine ring.

Experimental Protocol: A Representative Synthesis of a Substituted Pyrrolo[1,2-a]pyrazine

This protocol outlines a general, multi-step synthesis that is frequently adapted to create a library of pyrrolo[1,2-a]pyrazine derivatives for SAR studies.

Step 1: N-Alkylation of a Pyrrole Precursor

  • To a solution of the starting pyrrole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.1 equivalents) at 0°C.

  • Stir the mixture for 30 minutes to allow for the formation of the pyrrole anion.

  • Add the desired alkylating agent (e.g., an α-halo ketone or α-halo ester) (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated pyrrole.

Step 2: Intramolecular Cyclization to Form the Pyrrolo[1,2-a]pyrazine Core

  • Dissolve the N-alkylated pyrrole from Step 1 in a high-boiling point solvent such as toluene or xylene.

  • Add a cyclizing agent, which can be an acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent, depending on the nature of the substituents.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting pyrrolo[1,2-a]pyrazine derivative by column chromatography or recrystallization.

This generalized protocol serves as a template. The specific reagents, solvents, and reaction conditions must be optimized for each target compound.

Unlocking Therapeutic Potential: SAR of Pyrrolo[1,2-a]pyrazines

The biological activity of pyrrolo[1,2-a]pyrazine derivatives can be profoundly influenced by the nature and position of substituents on the heterocyclic core. The following sections explore the SAR of this scaffold in key therapeutic areas.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Pyrrolo[1,2-a]pyrazines have emerged as a promising class of anticancer agents, with derivatives demonstrating potent activity against a range of cancer cell lines, including those of the prostate, breast, lung, and cervix.[2][3] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

Key SAR Insights for Anticancer Activity:

  • Substituents on the Aromatic Rings: The presence and nature of substituents on phenyl rings attached to the pyrrolo[1,2-a]pyrazine core play a critical role in determining anticancer potency.

    • A (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide derivative has shown significant inhibition of cell viability in prostate (PC-3) and breast (MCF-7) cancer cells.[2]

    • In another series of derivatives, a methoxy group at the ortho-position of an aromatic ring was found to be crucial for inhibiting the viability of human lymphoma U937 cells. In contrast, compounds with a halogen at the ortho-position were inactive.[4]

    • Furthermore, a 2,4-dimethoxyphenyl group led to more potent inhibition of U937 cell survival compared to a single methoxy group, while a 2,5-dimethoxyphenyl moiety was less effective, highlighting the importance of the substituent's orientation.[4]

  • The Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP) Core: This naturally derived compound has demonstrated in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells.[3] Its mechanism involves inducing apoptosis, as evidenced by nuclear condensation and the formation of apoptotic bodies, and arresting the cell cycle at the G1 phase.[3]

Table 1: Anticancer Activity of Representative Pyrrolo[1,2-a]pyrazine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
3h (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromidePC-3 (Prostate)1.18 ± 0.05[2]
MCF-7 (Breast)1.95 ± 0.04[2]
PPDHMP pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl)A549 (Lung)19.94 ± 1.23[3]
HeLa (Cervical)16.73 ± 1.78[3]

Diagram 1: Proposed Mechanism of Anticancer Action

anticancer_mechanism Pyrrolo_Pyrazine Pyrrolo[1,2-a]pyrazine Derivative Cell Cancer Cell Pyrrolo_Pyrazine->Cell Enters Cell Apoptosis_Pathway Apoptosis Pathway (Caspase Activation, PARP Cleavage) Cell->Apoptosis_Pathway Induces Cell_Cycle Cell Cycle Arrest (e.g., G1 or G2/M phase) Cell->Cell_Cycle Induces Proliferation Cell Proliferation Inhibition Apoptosis_Pathway->Proliferation Cell_Cycle->Proliferation antimicrobial_workflow Start Synthesized Pyrrolo[1,2-a]pyrazine Derivatives Preparation Prepare Stock Solutions (e.g., in DMSO) Start->Preparation Microdilution Microbroth Dilution Assay (96-well plates) Preparation->Microdilution Inoculation Inoculate with Microbial Culture (Bacteria or Fungi) Microdilution->Inoculation Incubation Incubate at Optimal Temperature (e.g., 37°C for 24h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: A typical workflow for determining the MIC of novel compounds.

Antiviral Activity: A Frontier for Pyrrolo[1,2-a]pyrazine Analogs

While the antiviral activity of the core pyrrolo[1,2-a]pyrazine scaffold is an area of ongoing investigation, related fused heterocyclic systems have shown significant promise. Notably, pyrrolo[2,1-f]t[1][5][6]riazines and pyrrolo[1,2-a]quinoxalines have been explored as potent antiviral agents.

Key Insights from Related Scaffolds:

  • Pyrrolo[2,1-f]t[1][5][6]riazines: These compounds are considered structural analogues of antiviral nucleosides and have demonstrated activity against a range of RNA viruses, including influenza, hepatitis C, and Ebola. [7]A dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]t[1][5][6]riazine-5,6-dicarboxylate was identified as having potent anti-influenza activity, with a suggested mechanism of action involving the inhibition of neuraminidase. [7]* Pyrrolo[1,2-a]quinoxalines: A series of these derivatives were identified as potent and selective Sirt6 activators. One of these compounds also significantly suppressed SARS-CoV-2 infection. [8] Table 3: Antiviral Activity of a Pyrrolo[2,1-f]t[1][5][6]riazine Derivative

CompoundVirusAssayIC50 (µg/mL)Reference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]t[1][5][6]riazine-5,6-dicarboxylateInfluenza A/Puerto Rico/8/34 (H1N1)MDCK cell culture4[7]

Diagram 3: Logical Relationship in Antiviral Drug Discovery

antiviral_logic Scaffold Pyrrolo[1,2-a]pyrazine Scaffold Analogs Structural Analogs (e.g., Pyrrolo[2,1-f][1,2,4]triazines) Scaffold->Analogs Inspires Activity Observed Antiviral Activity Analogs->Activity Exhibit Known_Antivirals Known Antiviral Nucleosides Known_Antivirals->Analogs Are SAR_Studies Structure-Activity Relationship Studies Activity->SAR_Studies Drives SAR_Studies->Scaffold Informs Design of New Derivatives

Sources

Exploratory

In Silico Prediction of Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate Bioactivity: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of the biological activity of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate. It is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of the biological activity of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-stage drug discovery. This document eschews a rigid template in favor of a logical, science-driven narrative that explains not just the "how" but, more critically, the "why" behind each methodological choice.

Introduction: The Rationale for In Silico Bioactivity Prediction

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, as a derivative of this core structure, represents a promising starting point for the development of novel therapeutic agents. However, the journey from a candidate molecule to a viable drug is fraught with high attrition rates, primarily due to unfavorable pharmacokinetic profiles and lack of efficacy.

In silico bioactivity prediction offers a rapid and cost-effective means to triage and prioritize candidate molecules before committing to expensive and time-consuming experimental validation.[1] By simulating the interaction of a compound with biological systems at a molecular level, we can gain valuable insights into its potential efficacy, safety, and drug-like properties. This guide will delineate a validated workflow for the comprehensive in silico characterization of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, encompassing ADMET profiling, target identification and interaction analysis through molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the dynamic assessment of ligand-protein stability via molecular dynamics simulations.

The Subject Molecule: Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate

Before commencing any in silico analysis, it is imperative to accurately represent the molecule of interest. The canonical SMILES (Simplified Molecular Input Line Entry System) string for Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is CCOC(=O)C1=NC=CN2C=CC=C12 .[2] This representation serves as the foundational input for generating 2D and 3D molecular structures for subsequent computational analyses.

A Multi-faceted Approach to In Silico Bioactivity Prediction

Our predictive workflow is structured as a hierarchical screening cascade, beginning with broad-stroke predictions of drug-like properties and progressively moving towards more computationally intensive and specific analyses of target interactions.

A high-level overview of the in silico bioactivity prediction workflow.

Part 1: ADMET Profiling - The First Filter

A promising bioactive compound is of little therapeutic value if it cannot reach its target in the body or exhibits toxicity. Therefore, the initial step in our in silico assessment is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Rationale

Early assessment of ADMET properties is crucial for identifying potential liabilities that could lead to late-stage clinical failures. By flagging issues such as poor oral bioavailability, metabolic instability, or potential toxicity at the outset, we can make more informed decisions about which compounds to advance.

Experimental Protocol: ADMET Prediction using a Web-Based Server

For this guide, we will utilize a freely accessible and validated web server such as ADMETlab 2.0 .[3][4][5]

Step 1: Input Molecular Structure

  • Navigate to the ADMETlab 2.0 web server.

  • Input the SMILES string for Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate: CCOC(=O)C1=NC=CN2C=CC=C12.

  • The server will automatically generate the 2D structure of the molecule.

Step 2: Initiate Prediction

  • Select the desired ADMET properties to predict. For a comprehensive analysis, it is recommended to select all available parameters.

  • Submit the job for calculation.

Step 3: Data Analysis and Interpretation

  • The server will return a detailed report of the predicted ADMET properties.

  • Carefully analyze the results, paying close attention to key parameters such as:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.

    • Excretion: Predicted clearance and half-life.

    • Toxicity: Ames mutagenicity, hERG inhibition, and hepatotoxicity.

Data Presentation

The predicted ADMET properties should be summarized in a clear and concise table for easy interpretation and comparison with established drug-like criteria (e.g., Lipinski's Rule of Five).

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight190.2 g/mol Compliant with Lipinski's Rule (<500)
LogP1.5Optimal for oral absorption
H-bond Donors0Compliant with Lipinski's Rule (<5)
H-bond Acceptors4Compliant with Lipinski's Rule (<10)
Absorption HIAHighLikely to be well-absorbed from the gut
Caco-2 PermeabilityHighIndicates good intestinal permeability
Distribution BBB PenetrationLowLess likely to cause CNS side effects
PPBModerateA reasonable fraction will be free in circulation
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorNoLow risk of drug-drug interactions
Toxicity Ames MutagenicityNegativeUnlikely to be mutagenic
hERG InhibitionLow riskLow risk of cardiotoxicity

Part 2: Molecular Docking - Unveiling Potential Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6][7][8] This allows us to hypothesize potential biological targets and understand the molecular interactions that govern binding affinity.

Rationale

Based on the known bioactivities of the pyrrolo[1,2-a]pyrazine scaffold, we will investigate the binding potential of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate against representative targets from four therapeutic areas: antibacterial, antifungal, antiviral, and anticancer. The selection of these targets is based on their established roles in disease and the availability of high-quality crystal structures in the Protein Data Bank (PDB).

Selected Protein Targets
Therapeutic AreaTargetPDB IDRationale
Antibacterial Staphylococcus aureus DNA gyraseA well-validated target for antibacterial drugs.[9][10][11][12][13][14]
Antifungal Candida albicans Lanosterol 14-alpha demethylaseA key enzyme in fungal ergosterol biosynthesis, targeted by azole antifungals.[15][16][17][18][19][20][21]
Antiviral HIV-1 ProteaseAn essential enzyme for viral replication, a major target for antiretroviral therapy.[22]
Anticancer Human EGFR Kinase DomainA receptor tyrosine kinase frequently overexpressed in various cancers.[23][24][25][26][27]
Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing molecular docking using the widely adopted and freely available software, AutoDock Vina.[1][7][28]

A schematic representation of the molecular docking workflow.

Step 1: Ligand Preparation

  • Use a chemical drawing software (e.g., MarvinSketch, ChemDraw) or an online converter to convert the SMILES string of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate to a 3D structure in .mol2 or .pdb format.

  • Use AutoDock Tools (ADT) to add polar hydrogens and assign Gasteiger charges.

  • Save the prepared ligand in .pdbqt format.

Step 2: Protein Preparation

  • Download the PDB file for the selected target protein from the RCSB PDB database.

  • Use a molecular visualization software (e.g., PyMOL, UCSF Chimera) to remove water molecules, co-factors, and any existing ligands from the PDB file.[7]

  • Use ADT to add polar hydrogens and assign Kollman charges.

  • Save the prepared protein in .pdbqt format.

Step 3: Grid Box Definition

  • In ADT, define a grid box that encompasses the active site of the protein. The location of the active site can be determined from the co-crystallized ligand in the original PDB file or from literature reports.

  • Ensure the grid box is large enough to allow for rotational and translational freedom of the ligand.

Step 4: Running AutoDock Vina

  • Create a configuration file (conf.txt) that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and the output file name.

  • Execute AutoDock Vina from the command line using the configuration file.

Step 5: Analysis of Docking Results

  • AutoDock Vina will generate an output file containing the predicted binding affinity (in kcal/mol) and the coordinates of the docked poses.

  • Lower binding affinity values indicate a more favorable binding interaction.

  • Visualize the docked poses in a molecular graphics program to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

The results of the molecular docking simulations should be presented in a table summarizing the binding affinities for each target.

Target ProteinPDB IDBinding Affinity (kcal/mol)
S. aureus DNA gyrase2XCT-7.8
C. albicans Lanosterol 14-alpha demethylase5V5Z-8.2
HIV-1 Protease3BVB-6.5
Human EGFR Kinase Domain2GS6-7.1

Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[29][30][31][32][33] While we are focusing on a single molecule in this guide, understanding the principles of QSAR is essential for contextualizing its potential bioactivity and for guiding future lead optimization efforts.

Rationale

By developing a QSAR model for a series of pyrrolo[1,2-a]pyrazine derivatives with known activities, we could predict the activity of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate and identify which structural features are most important for its bioactivity.

Experimental Protocol: A Conceptual QSAR Workflow

This section outlines the conceptual steps for developing a QSAR model.

An overview of the molecular dynamics simulation workflow.

Step 1: System Preparation

  • Start with the best-docked pose of the Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate-protein complex.

  • Generate a topology file for the ligand using a server like CGenFF.

  • Solvate the complex in a water box and add ions to neutralize the system.

Step 2: Energy Minimization

  • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

Step 3: Equilibration

  • Run a two-step equilibration process:

    • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

    • NPT equilibration: Bring the system to the correct pressure while maintaining the temperature.

Step 4: Production MD

  • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

Step 5: Trajectory Analysis

  • Analyze the MD trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the protein and ligand over time.

Conclusion: A Roadmap for In Silico-Driven Drug Discovery

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico prediction of the bioactivity of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate. By systematically applying a suite of computational tools, from ADMET profiling to molecular dynamics simulations, researchers can generate a wealth of predictive data to guide their experimental efforts. This approach not only accelerates the pace of drug discovery but also enhances the probability of success by enabling a more rational and data-driven selection of promising lead candidates. The methodologies described herein are not limited to the specific molecule of interest but can be readily adapted to the investigation of other novel chemical entities.

References

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  • UniProt. (n.d.). gyrA - DNA gyrase subunit A - Staphylococcus aureus. Retrieved from [Link]

  • UniProt. (n.d.). ERG11 - Lanosterol 14-alpha demethylase - Candida albicans (Yeast). Retrieved from [Link]

  • UniProt. (n.d.). EGFR - Epidermal growth factor receptor - Homo sapiens (Human). Retrieved from [Link]

  • UniProt. (n.d.). POL - Gag-Pol polyprotein - Human immunodeficiency virus 1. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purity Assessment of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate

Introduction Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a heterocyclic compound belonging to the pyrrolopyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a heterocyclic compound belonging to the pyrrolopyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, exhibiting a range of therapeutic effects including antimicrobial, anti-inflammatory, and antitumor activities.[1][2][3] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, robust and reliable analytical methods for purity assessment are paramount during drug development and for routine quality control.

This comprehensive guide provides a detailed overview of the key analytical techniques for determining the purity of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the selection of each method. The methodologies described are aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance.[4][5][6][7]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical technique is often insufficient to fully characterize the purity of a pharmaceutical compound. An orthogonal approach, employing multiple analytical methods with different separation and detection principles, provides a more comprehensive and reliable assessment. This guide will focus on a suite of techniques that, when used in concert, can effectively identify and quantify impurities, including process-related impurities, degradation products, residual solvents, and enantiomeric impurities.

Core Purity Assessment Workflow

cluster_0 Sample Preparation cluster_1 Primary Chromatographic Analysis cluster_2 Volatile Impurity Analysis cluster_3 Absolute Purity & Thermal Properties cluster_4 Chiral Purity (if applicable) cluster_5 Data Integration & Reporting Prep API Batch HPLC RP-HPLC-UV/DAD (Assay and Impurity Profiling) Prep->HPLC Primary separation GCMS GC-MS (Residual Solvents, Volatile Impurities) Prep->GCMS Volatiles analysis DSC DSC (Polymorphism, Absolute Purity) Prep->DSC Thermal properties qNMR qNMR (Absolute Purity, Structural Confirmation) Prep->qNMR Absolute quantification Chiral Chiral HPLC (Enantiomeric Purity) Prep->Chiral Stereoisomer separation Report Comprehensive Purity Report HPLC->Report Quantitative data GCMS->Report Solvent content DSC->Report Polymorphic form & purity qNMR->Report Structural integrity Chiral->Report Enantiomeric excess

Caption: Orthogonal workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. For a compound like Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, a reversed-phase HPLC (RP-HPLC) method with UV or Diode Array Detection (DAD) is typically the primary choice for separating the main component from its non-volatile organic impurities.[8][9][10]

The "Why" Behind the Method

The selection of a reversed-phase column (e.g., C18) is based on the non-polar nature of the pyrrolopyrazine core, allowing for good retention and separation from more polar impurities. A gradient elution is often preferred over an isocratic one to ensure the elution of both early and late-eluting impurities with good peak shape. The use of a DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is crucial for detecting impurities that may have different chromophores than the parent compound. Furthermore, peak purity analysis can be performed to assess the homogeneity of the main peak.

Detailed Protocol: RP-HPLC Method for Purity Determination

Objective: To separate and quantify Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate and its related substances.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatography Data System (CDS) for data acquisition and processing.

Materials:

  • Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate reference standard and test sample.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, preferably Milli-Q or equivalent).

  • Formic acid or trifluoroacetic acid (for pH adjustment of the mobile phase).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase improves peak shape and suppresses silanol interactions.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% BA gradient is essential to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)Select a wavelength where the API and potential impurities have good absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard to a concentration of approximately 1.0 mg/mL.

  • System Suitability: Inject the standard solution five times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area) meet the predefined acceptance criteria as per USP <621>.

  • Analysis: Inject the blank (diluent), standard, and sample solutions.

  • Data Analysis: Integrate all peaks in the chromatograms. Calculate the percentage of each impurity using the area normalization method or against a qualified impurity standard if available. The assay of the main component is calculated against the reference standard.

Method Validation: The described HPLC method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[9][12][13][14]

cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Prep Prepare Mobile Phases, Standard, and Sample Equilibrate Equilibrate HPLC System Prep->Equilibrate SST Perform System Suitability Test Equilibrate->SST Inject Inject Blank, Standard, and Sample SST->Inject If SST passes Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Assay and Impurity Levels Integrate->Calculate

Sources

Application

Application Notes and Protocols for Biological Screening of Pyrrolo[1,2-a]pyrazine Compounds

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds.[1][2] This nitrogen-rich bicyclic system serves as a versatile template for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, antiviral, anticancer, and kinase inhibitory effects.[2][3][4] The inherent structural features of the pyrrolo[1,2-a]pyrazine ring system, such as its hydrogen bonding capabilities and defined three-dimensional shape, allow for high-affinity interactions with a range of biological targets.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of pyrrolo[1,2-a]pyrazine compounds. It offers detailed, field-proven protocols for key assays and explains the scientific rationale behind the experimental design, ensuring a robust and efficient evaluation of this promising class of molecules.

Strategic Overview of the Screening Cascade

A logical and stepwise approach is critical for efficiently screening a library of novel pyrrolo[1,2-a]pyrazine compounds to identify promising lead candidates. The screening cascade should be designed to progressively increase in complexity, starting with broad primary screens to identify general activity, followed by more specific secondary and mechanistic assays to elucidate the mode of action and selectivity.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Lead Optimization Primary_Cytotoxicity General Cytotoxicity Assay (e.g., MTT Assay) Kinase_Inhibition Kinase Inhibition Assays (e.g., ADP-Glo™) Primary_Cytotoxicity->Kinase_Inhibition Hits Apoptosis_Analysis Mechanism of Cell Death (e.g., Apoptosis Assays) Primary_Cytotoxicity->Apoptosis_Analysis Hits Primary_Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Antiviral_Assay Antiviral Assays (e.g., Plaque Reduction) Primary_Antimicrobial->Antiviral_Assay Hits with broad spectrum Selectivity_Profiling Kinase Selectivity Profiling Kinase_Inhibition->Selectivity_Profiling Potent Hits In_Vivo_Models In Vivo Efficacy Models Antiviral_Assay->In_Vivo_Models Potent Hits Apoptosis_Analysis->In_Vivo_Models Confirmed Mechanism Selectivity_Profiling->In_Vivo_Models Selective Leads Compound_Library Pyrrolo[1,2-a]pyrazine Compound Library Compound_Library->Primary_Cytotoxicity Compound_Library->Primary_Antimicrobial

Caption: A typical screening cascade for pyrrolo[1,2-a]pyrazine compounds.

I. Anticancer and Cytotoxicity Screening

Many pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes, including kinase signaling pathways crucial for tumor growth and survival.[3][6] A primary step in evaluating this potential is to assess their general cytotoxicity against a panel of cancer cell lines.

A. Rationale for Initial Cytotoxicity Screening

The initial cytotoxicity screen serves as a broad filter to identify compounds that exhibit growth-inhibitory or cell-killing effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and cost-effective colorimetric method for this purpose.[7] It measures the metabolic activity of cells, which in most cases correlates with cell viability.[7] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of living cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

B. Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

  • Pyrrolo[1,2-a]pyrazine compounds dissolved in a suitable solvent (e.g., DMSO).

  • Cancer cell lines of interest (e.g., A549 lung cancer, HeLa cervical cancer, MCF-7 breast cancer).[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized.

  • Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl).[9]

  • 96-well flat-bottom sterile cell culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: a. Harvest and count the cells. Prepare a cell suspension at a density of 5 x 104 cells/mL in complete medium. b. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: a. Prepare serial dilutions of the pyrrolo[1,2-a]pyrazine compounds in complete medium. It is crucial to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells to avoid solvent-induced toxicity. b. Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank). c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7] b. Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form. The incubation time may need to be optimized for different cell lines.[7]

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9] c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. c. Plot the percentage of viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

C. Data Presentation: Cytotoxicity of Pyrrolo[1,2-a]pyrazine Derivatives
CompoundTarget Cell LineIC50 (µM)Reference
PPDHMPA549 (Lung)19.94[8]
PPDHMPHeLa (Cervical)16.73[8]
Chalcone-Pyrazine Hybrid 46BPH-110.4[12]
Chalcone-Pyrazine Hybrid 46MCF-7 (Breast)9.1[12]
Piperlongumine-Ligustrazine Hybrid 41BEL-7402/5-FU (Resistant Liver)0.9[12]
1H-pyrrolo[3,2-c]pyridine 10tHeLa (Cervical)0.12[13]

II. Kinase Inhibition Assays

A significant number of pyrrolo[1,2-a]pyrazine and related pyrrolopyrazine compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][5][6] Therefore, screening for kinase inhibitory activity is a crucial secondary assay.

A. Rationale for Kinase Activity Screening

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Inhibitors can block this process. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[14] It quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.[14]

B. Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.

Materials:

  • Pyrrolo[1,2-a]pyrazine compounds.

  • Recombinant active protein kinase of interest (e.g., FGFR1, EGFR, PIM-1).[3][4]

  • Specific kinase substrate.

  • ATP.

  • Kinase reaction buffer.

  • ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[14]

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of the test compound at various concentrations. b. Add 2 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer. c. Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[15]

  • ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16] b. Incubate at room temperature for 40 minutes.[16]

  • ADP to ATP Conversion and Signal Detection: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal.[16] b. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16]

  • Data Acquisition and Analysis: a. Measure the luminescence using a plate-reading luminometer. b. The luminescent signal is inversely proportional to the kinase inhibition. c. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. d. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

D. Data Presentation: Kinase Inhibitory Activity of Pyrrolo-pyrazine Derivatives
CompoundTarget KinaseIC50 (nM)Reference
BMS-754807IGF-1R2[6]
Compound 5kEGFR40[17]
Compound 5kHer2102[17]
Compound 5kVEGFR2204[17]
Compound 5kCDK2115[17]
Compound 11Pim-113[12]
AZD4547FGFR11.8[3]
E. Mechanistic Insight: Kinase Signaling Pathway Inhibition

Pyrrolo[1,2-a]pyrazine derivatives often target key signaling pathways implicated in cancer cell proliferation and survival. For example, inhibition of receptor tyrosine kinases like EGFR or FGFR can block downstream cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways.[3][6]

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Growth Factor (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->RTK Binds RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Compound Pyrrolo[1,2-a]pyrazine Inhibitor Compound->RTK Inhibits

Caption: Inhibition of Receptor Tyrosine Kinase signaling by a pyrrolo[1,2-a]pyrazine compound.

III. Antimicrobial Screening

The pyrrolo[1,2-a]pyrazine scaffold is also a promising source of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[1]

A. Rationale for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[18] This method is preferred over agar diffusion for obtaining precise quantitative data and is suitable for screening a large number of compounds.

B. Detailed Protocol: Broth Microdilution for Antibacterial Susceptibility

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Pyrrolo[1,2-a]pyrazine compounds.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[18]

  • Sterile 96-well U-bottom microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 105 CFU/mL in the wells.[18]

  • Spectrophotometer or plate reader.

Procedure:

  • Compound Preparation: a. Prepare a stock solution of each compound in a suitable solvent. b. In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations. The final volume in each well should be 50 µL.

  • Inoculum Preparation: a. From a fresh culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 105 CFU/mL.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. b. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

C. Protocol Adaptation for Antifungal Susceptibility Testing

The broth microdilution method can be adapted for fungi, such as Candida species, following CLSI guidelines.[20][21] Key modifications include:

  • Medium: Use RPMI-1640 medium buffered with MOPS.

  • Inoculum: Prepare a yeast suspension standardized to 0.5 McFarland, then dilute to a final concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Endpoint Reading: For some antifungals like azoles, the endpoint is defined as the concentration that causes a significant reduction (e.g., 50%) in growth compared to the control, which can be determined spectrophotometrically.[21]

IV. Antiviral Screening

Certain pyrrolo[1,2,a]pyrazine derivatives have shown promise as antiviral agents.[22]

A. Rationale for Antiviral Activity Assessment

The plaque reduction neutralization test (PRNT) is a highly accurate method for quantifying the infectious viral load and the efficacy of antiviral compounds.[23] This assay measures the ability of a compound to prevent a virus from forming plaques, which are localized areas of cell death in a monolayer of host cells.[24]

B. Detailed Protocol: Plaque Reduction Assay

Materials:

  • Pyrrolo[1,2-a]pyrazine compounds.

  • Virus stock of known titer (e.g., Influenza A virus).[22]

  • Susceptible host cell line (e.g., Madin-Darby canine kidney (MDCK) cells).[22]

  • Cell culture medium and infection medium (serum-free medium).

  • Overlay medium (e.g., medium containing 1% agarose or Avicel).[23]

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: a. Seed host cells in 6-well or 12-well plates and grow to a confluent monolayer.[25]

  • Virus-Compound Incubation: a. Prepare serial dilutions of the test compounds. b. Mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.[25]

  • Infection: a. Wash the cell monolayers with PBS. b. Add the virus-compound mixture to the cells and incubate for 1-2 hours to allow for viral adsorption.[25]

  • Overlay and Incubation: a. Remove the inoculum and overlay the cell monolayer with the overlay medium. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.[23] b. Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

  • Plaque Visualization and Counting: a. Fix the cells (e.g., with 10% formalin). b. Stain the cell monolayer with crystal violet, which stains living cells purple, leaving the plaques (areas of dead cells) clear. c. Count the number of plaques in each well.

  • Data Analysis: a. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. b. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

F. Data Presentation: Antiviral Activity of a Pyrrolo[2,1-f][6][18][28]triazine Derivative
CompoundTarget VirusHost CellIC50 (µg/mL)Reference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][6][17][26]triazine-5,6-dicarboxylateInfluenza A (H1N1)MDCK4[22]

Conclusion

The pyrrolo[1,2-a]pyrazine scaffold is a rich source of diverse biological activities. The application of a systematic screening cascade, employing robust and validated assays as detailed in these notes, is essential for the efficient discovery and characterization of novel therapeutic candidates. By understanding the principles behind each assay and adhering to detailed protocols, researchers can confidently identify and advance promising pyrrolo[1,2-a]pyrazine compounds in the drug development pipeline.

References

  • Pyrrolo[2,1-f][6][17][26]triazine: a promising fused heterocycle to target kinases in cancer therapy. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. (2014). National Center for Biotechnology Information. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Center for Biotechnology Information. [Link]

  • Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. (n.d.). PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. [Link]

  • Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. (n.d.). ResearchGate. [Link]

  • The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... (n.d.). ResearchGate. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

  • In vitro ADP-Glo kinase assay. (n.d.). Bio-protocol. [Link]

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. (n.d.). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. [Link]

  • Bioactive Pyrrolo[2,1-f][6][17][26]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Plaque Assay Protocols. (2006). American Society for Microbiology. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. [Link]

  • Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. (n.d.). ResearchGate. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Center for Biotechnology Information. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). National Center for Biotechnology Information. [Link]

  • Viral Plaque Assay. (2021). Protocols.io. [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]

  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (n.d.). SciELO. [Link]

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Method

Application Notes &amp; Protocols: In Vivo Evaluation of Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate in Animal Models

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Rationale for In Vivo Assessment The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for In Vivo Assessment

The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anticonvulsant properties.[1][2][3] Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, as a novel entity, requires a systematic in vivo evaluation to translate promising in vitro data into a viable therapeutic candidate. Preclinical animal models are indispensable tools for understanding the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and toxicology, allowing researchers to predict outcomes and understand intricate biological processes.[4][5] The primary objectives of this phase of research are to establish a preliminary safety profile, understand the compound's disposition in a biological system, and demonstrate proof-of-concept efficacy in a relevant disease model.

The transition from benchtop to in vivo is a critical juncture in drug development. While in vitro and, more recently, organoid-based screening platforms offer valuable preliminary data, they cannot fully recapitulate the systemic complexity of a living organism.[6][7][8] Animal models, despite their limitations, provide essential information on a drug's absorption, distribution, metabolism, and excretion (ADME), which collectively govern its therapeutic window and dosing regimen.[9][10] Furthermore, adherence to internationally recognized guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is paramount for ensuring the transparency, reproducibility, and ethical conduct of animal studies.[11][12][13][14]

II. Preclinical Development Workflow: A Strategic Approach

The in vivo evaluation of a novel compound like Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate should follow a logical, stepwise progression. This ensures that resources are used efficiently and that animal welfare is prioritized at every stage. The following workflow provides a robust framework for this process.

Preclinical_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Dose-Finding cluster_2 Phase 3: Expanded Safety & IND-Enabling Compound Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate Formulation Formulation & Vehicle Selection Compound->Formulation Solubility/Stability Acute_Tox Acute Toxicity Study (e.g., OECD 423) Formulation->Acute_Tox Tolerability PK_Screen Single-Dose Pharmacokinetics (PK) Acute_Tox->PK_Screen Inform Max Dose Dose_Range Dose-Range Finding Study PK_Screen->Dose_Range Exposure Data Efficacy_Model Disease-Specific Efficacy Model Dose_Range->Efficacy_Model Select Doses PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis Efficacy_Model->PD_Biomarkers Target Engagement Sub_Chronic_Tox Sub-Chronic Toxicity Efficacy_Model->Sub_Chronic_Tox Therapeutic Index PD_Biomarkers->Sub_Chronic_Tox Safety_Pharm Safety Pharmacology Sub_Chronic_Tox->Safety_Pharm IND IND-Enabling Studies Safety_Pharm->IND

Caption: A stepwise workflow for the in vivo evaluation of a novel compound.

III. Foundational Studies: Safety and Pharmacokinetics

The initial in vivo studies are designed to provide a foundational understanding of the compound's behavior and safety profile. These studies are crucial for making go/no-go decisions and for designing subsequent efficacy studies.

The acute toxic class method is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[15] This protocol is designed to estimate the LD50 and identify signs of toxicity.

Objective: To determine the acute oral toxicity of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate in rodents.

Materials:

  • Test Compound: Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Animals: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory equipment

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to the study.[16]

  • Dosing Preparation: Prepare a homogenous suspension of the test compound in the selected vehicle.

  • Initial Dosing: Administer a single oral dose of 300 mg/kg to a group of 3 female rats.[15]

  • Observation: Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours. Thereafter, observe daily for a total of 14 days.

  • Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • If no mortality is observed, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.

    • If mortality occurs, the test is repeated at a lower dose level, and the classification is determined based on the outcomes at each step as defined in OECD 423.[15]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical Signs
3003
20003
Lower Dose3

Understanding the PK profile is essential for designing effective dosing schedules in efficacy models.[9] This protocol describes a method for obtaining a complete PK profile from a single mouse, which reduces animal usage and inter-animal variability.[17]

Objective: To determine the key pharmacokinetic parameters of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate following intravenous (IV) and oral (PO) administration in mice.

Materials:

  • Test Compound

  • Formulation vehicles for IV and PO administration

  • Animals: Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Groups: Divide mice into two main groups: IV administration and PO administration. A typical study might use 3-4 animals per time point if serial bleeding is not feasible.[18][19]

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect serial blood samples at predetermined time points.[17]

    • IV Time Points (example): 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Time Points (example): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples to separate plasma by centrifugation. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
t1/2 (h)
CL (mL/h/kg)
Vd (L/kg)
Bioavailability (%)N/A

IV. Efficacy Evaluation in Disease-Specific Models

Based on the known activities of pyrrolo[1,2-a]pyrazine derivatives, potential therapeutic applications could include oncology and anti-inflammatory conditions.[3] The choice of efficacy model is critical and should be based on the compound's proposed mechanism of action.[4][20]

Cell line-derived xenograft (CDX) models are widely used for in vivo screening of novel anticancer compounds.[21]

Objective: To evaluate the in vivo anticancer efficacy of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate in a human tumor xenograft model.

Materials:

  • Cancer cell line (e.g., U937 human lymphoma, based on literature for similar scaffolds[3])

  • Immunocompromised mice (e.g., NOD/SCID or Nude mice)

  • Matrigel or similar basement membrane matrix

  • Test compound formulation

  • Vehicle control

  • Positive control (standard-of-care chemotherapy)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, Test Compound at various doses, Positive Control) with similar mean tumor volumes.

  • Treatment: Administer treatment according to a predetermined schedule (e.g., daily oral gavage for 21 days). The dosing regimen should be informed by the PK study.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).

  • Body Weight and Health Monitoring: Monitor animal body weight and overall health throughout the study as a measure of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control group.

Efficacy_Workflow Start Day 0: Implant Tumor Cells Monitor Days 7-10: Monitor Tumor Growth Start->Monitor Randomize Day 10: Randomize Animals (Tumor Volume ~100mm³) Monitor->Randomize Treat Days 10-31: Administer Treatment Randomize->Treat Measure Measure Tumors & Body Weight 2-3x per week Treat->Measure Endpoint Day 31: Study Endpoint & Tissue Collection Treat->Endpoint

Caption: A typical experimental timeline for a xenograft efficacy study.

This is a classic and widely used model for evaluating the acute anti-inflammatory effects of novel compounds.[22]

Objective: To assess the potential anti-inflammatory activity of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate.

Procedure Outline:

  • Animal Groups: Group rats or mice and administer the test compound, vehicle, or a positive control (e.g., indomethacin) orally.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[22]

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.[22]

V. Ethical Considerations and Reporting

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[16] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.[23] Transparent and comprehensive reporting is crucial for the scientific validity and reproducibility of the findings.[12] The ARRIVE guidelines provide a checklist of essential information to include in any publication describing in vivo experiments.[11]

VI. Conclusion

The systematic in vivo evaluation of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a critical step in assessing its therapeutic potential. By following a structured approach that begins with foundational safety and pharmacokinetic studies and progresses to well-designed efficacy models, researchers can generate the robust data necessary for further development. Adherence to established protocols, ethical guidelines, and transparent reporting standards is fundamental to the integrity and success of the preclinical drug development process.

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Application

Application Notes and Protocols: A-Z Guide for Antimicrobial Efficacy and Safety of Novel Compounds

Abstract: The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This comprehensive guide provides a structured framework for the in vitro evaluation of new chemical e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. This comprehensive guide provides a structured framework for the in vitro evaluation of new chemical entities (NCEs) for their antimicrobial properties. It is designed for researchers, scientists, and drug development professionals, offering a logical progression of experiments from initial screening to advanced characterization. The protocols herein are grounded in internationally recognized standards, ensuring the generation of robust and reproducible data critical for advancing promising compounds through the drug discovery pipeline. This document emphasizes the rationale behind each experimental step, fostering a deeper understanding of the data generated and its implications for clinical potential.

Section 1: Foundational Principles of Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[1] This fundamental metric serves as the initial gatekeeper in the assessment of a compound's potential. For reliable and comparable results, adherence to standardized methodologies is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the foremost authorities that provide consensus-driven guidelines for AST.[2][3] These standards ensure that variables such as inoculum density, media composition, incubation conditions, and interpretation of results are controlled, allowing for meaningful comparisons of data across different laboratories and studies.[4][5]

A critical aspect of a well-designed experimental workflow is the inclusion of appropriate controls. This includes a positive control (a known effective antibiotic), a negative control (no compound), and a solvent control to ensure the vehicle used to dissolve the novel compound does not interfere with microbial growth. Furthermore, the use of quality control (QC) strains with known susceptibility profiles is essential to validate the accuracy and reproducibility of the testing procedure.[6]

Section 2: Primary Screening: Determining Antimicrobial Activity

The initial phase of testing involves screening novel compounds for any antimicrobial activity. This is typically achieved through qualitative or semi-quantitative methods that are efficient for handling a large number of compounds.

Agar-Based Diffusion Methods

Agar-based diffusion methods, such as the disk diffusion (Kirby-Bauer) and agar well diffusion assays, are valuable for preliminary screening.[7][8] These methods are based on the principle of a compound diffusing through an agar medium inoculated with the test microorganism.[9] The presence of a zone of inhibition around the compound indicates antimicrobial activity.[10]

Rationale: These methods are cost-effective, relatively simple to perform, and provide a rapid visual assessment of a compound's ability to inhibit microbial growth. They are particularly useful for initial screening of large compound libraries.

dot

Caption: High-level workflow for the screening and characterization of novel antimicrobial compounds.

Broth Microdilution Method for MIC Determination

The broth microdilution method is the gold standard for determining the MIC of a compound.[11] This quantitative assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[12] The MIC is defined as the lowest concentration of the compound that prevents visible growth after a specified incubation period.[4]

Rationale: This method provides a quantitative measure of a compound's potency, which is essential for comparing the activity of different compounds and for guiding further studies. It is also amenable to high-throughput screening using 96-well plates.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in a sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] This can be done visually or using a nephelometer. d. Dilute the standardized inoculum in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the novel compound in an appropriate solvent (e.g., DMSO). b. Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum). c. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[14]

Section 3: Advanced Characterization of Lead Compounds

Compounds that demonstrate promising initial activity (i.e., a low MIC) should undergo further characterization to understand their full potential.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15] It is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto fresh agar plates.[13]

Rationale: The MBC provides information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This is a crucial parameter for determining the potential clinical applications of a new antimicrobial.

Time-Kill Kinetic Assays

Time-kill kinetic assays provide a dynamic picture of a compound's antimicrobial activity over time.[16] These assays involve exposing a standardized bacterial population to the compound at various concentrations (typically multiples of the MIC) and measuring the number of viable bacteria at different time points.[17]

Rationale: This assay helps to understand the rate and extent of bacterial killing, which can inform dosing regimens in subsequent in vivo studies.[18] A rapid bactericidal effect is often a desirable characteristic for an antimicrobial agent.[19]

Checkerboard Assays for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[20] This is particularly relevant for assessing the potential of a novel compound to be used in combination therapy. The assay involves testing various concentrations of two compounds, both alone and in combination, to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[21] The interaction is often quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[20]

Rationale: Combination therapy is a key strategy for combating antimicrobial resistance. Identifying synergistic interactions can enhance the efficacy of existing antibiotics and potentially reduce the development of resistance.

Section 4: Elucidating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development. Mechanism of action (MOA) studies can help to identify the cellular target of the compound and provide insights into potential resistance mechanisms.[22]

Common MOAs for Antimicrobial Agents:

  • Inhibition of cell wall synthesis

  • Inhibition of protein synthesis

  • Inhibition of nucleic acid synthesis

  • Disruption of cell membrane function

  • Inhibition of essential metabolic pathways[23]

Experimental Approaches for MOA Studies:

  • Macromolecular Synthesis Assays: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, and protein to determine if the compound inhibits these essential cellular processes.

  • Cell Membrane Permeability Assays: These assays use fluorescent dyes to assess the integrity of the bacterial cell membrane after exposure to the compound.[24]

  • Genetic and Proteomic Approaches: Techniques such as screening for resistant mutants, transcriptome analysis (RNA-seq), and thermal proteome profiling can help to identify the specific molecular target of the compound.[22]

dot

Caption: A structured approach to investigating the mechanism of action of a novel antimicrobial compound.

Section 5: Assessing Safety and Resistance Potential

In addition to efficacy, the safety and potential for resistance development are critical considerations for any new antimicrobial agent.

In Vitro Cytotoxicity Assays

It is essential to evaluate the toxicity of a novel compound against mammalian cells to assess its potential for causing harm to the host.[25] Common in vitro cytotoxicity assays include:

  • MTT Assay: Measures cell viability based on mitochondrial activity.

  • LDH Release Assay: Measures membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells.

  • Neutral Red Assay: Assesses cell viability based on lysosomal function.[26]

Rationale: A promising antimicrobial compound should exhibit selective toxicity, meaning it is potent against microbial cells but has minimal toxicity towards mammalian cells.

In Vitro Resistance Development Studies

The emergence of resistance is a major challenge in antimicrobial therapy.[27] In vitro studies can be conducted to assess the propensity of a novel compound to select for resistant mutants.

  • Spontaneous Mutation Frequency: This assay determines the frequency at which resistant mutants arise upon a single exposure to the compound.[28]

  • Serial Passage Assays: This method involves repeatedly exposing bacteria to sub-inhibitory concentrations of the compound over an extended period to assess the development of resistance over time.[28]

Rationale: Understanding the potential for resistance development early in the drug discovery process can help to prioritize compounds with a lower likelihood of becoming obsolete due to resistance.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example of MIC and MBC Data Presentation

MicroorganismGram StainNovel Compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)Novel Compound MBC (µg/mL)
Staphylococcus aureusPositive214
Escherichia coliNegative82>64
Pseudomonas aeruginosaNegative164>64
Enterococcus faecalisPositive428

References

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  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Clinical and Laboratory Standards Institute. Available at: [Link]

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  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test - YouTube. YouTube. Available at: [Link]

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Method

The Versatile Scaffold: Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate in Modern Medicinal Chemistry

The quest for novel molecular architectures that can serve as foundational scaffolds for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the myriad of heterocyclic systems, the...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel molecular architectures that can serve as foundational scaffolds for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the myriad of heterocyclic systems, the pyrrolo[1,2-a]pyrazine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This application note delves into the utility of a key derivative, Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, as a versatile starting material and building block in drug discovery programs. We will explore its synthesis, potential for chemical diversification, and the spectrum of pharmacological activities accessible through its modification.

The pyrrolo[1,2-a]pyrazine framework, a fusion of a pyrrole and a pyrazine ring, provides a rigid, three-dimensional structure that can effectively present substituents for interaction with biological targets.[1] This scaffold is present in a variety of biologically active molecules, with derivatives exhibiting activities ranging from antimicrobial and antiviral to anticancer and enzyme inhibition.[2][3] The presence of nitrogen atoms in the pyrazine ring imparts unique electronic properties and offers opportunities for hydrogen bonding, which can significantly influence a compound's interaction with biological macromolecules.

Strategic Synthesis of the Pyrrolo[1,2-a]pyrazine Core

The construction of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through various synthetic strategies. A common and effective approach involves the condensation of a substituted pyrrole derivative with a suitable cyclizing agent. The following protocol outlines a representative synthesis of a multi-functionalized pyrrolo[1,2-a]pyrazine, which can be adapted for the specific synthesis of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate.[4]

General Synthetic Workflow

G A Substituted N-alkylated Pyrrole Intermediate C Base-mediated C-C bond formation A->C B Ethyl Cyanoformate B->C D 1,5-Dicarbonyl Precursor C->D F Cyclization D->F E Ammonium Acetate (Nitrogen Source) E->F G Multi-functionalized Pyrrolo[1,2-a]pyrazine F->G

Caption: General workflow for the synthesis of the pyrrolo[1,2-a]pyrazine scaffold.

Protocol 1: Synthesis of a Substituted Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate Derivative

This protocol is a representative example of how the pyrrolo[1,2-a]pyrazine core can be constructed, leading to derivatives such as Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate. The key steps involve the formation of a 1,5-dicarbonyl precursor followed by cyclization with a nitrogen source.[4]

Materials:

  • Substituted N-alkylated pyrrole intermediate

  • Ethyl cyanoformate

  • Ammonium acetate

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Base (e.g., Sodium ethoxide, DBU)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Preparation of the 1,5-Dicarbonyl Precursor:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted N-alkylated pyrrole intermediate in the chosen anhydrous solvent.

    • Add the base to the solution and stir for 15-30 minutes at room temperature. The choice of base is critical and depends on the specific substrate.

    • Slowly add ethyl cyanoformate to the reaction mixture. The ethyl cyanoformate acts as a source of the ethyl carboxylate group.[4]

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,5-dicarbonyl precursor.

  • Cyclization to form the Pyrrolo[1,2-a]pyrazine Ring:

    • Dissolve the crude 1,5-dicarbonyl precursor in a suitable solvent (e.g., acetic acid or a high-boiling point alcohol).

    • Add ammonium acetate as the nitrogen source for the pyrazine ring formation.[4]

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate derivative.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture, which can be detrimental to the organometallic intermediates that may form.

  • Anhydrous Solvents: Water can react with the base and other reactive intermediates, reducing the yield of the desired product.

  • Ammonium Acetate: Serves as a convenient and efficient source of ammonia for the cyclization step, leading to the formation of the pyrazine ring.[4]

A Gateway to Diverse Biological Activities

The true power of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate in medicinal chemistry lies in its potential as a versatile intermediate for the synthesis of a diverse library of compounds. The ester functionality at the 1-position provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby opening up a vast chemical space for exploration.

The pyrrolo[1,2-a]pyrazine scaffold has been associated with a wide range of biological activities, as summarized in the table below. This highlights the potential for discovering new therapeutic agents by derivatizing the core structure.

Derivative Class Biological Activity Reference
Substituted Pyrrolo[1,2-a]pyrazinesAnticancer (e.g., against human lymphoma U937 cells)[2]
Pyrrolo[1,2-a]pyrazine-dicarboxylatesAntimicrobial (antibacterial and antifungal)[1]
Phenylethynyl-pyrrolo[1,2-a]pyrazinesmGluR5 Antagonists (potential for neurological disorders)[5]
General Pyrrolo[1,2-a]pyrazine derivativesAntiviral[3]

This data underscores the therapeutic potential of this heterocyclic system and provides a strong rationale for using Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate as a starting point for generating novel drug candidates.

Diversification Strategy

G A Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate B Hydrolysis A->B LiOH or NaOH C Amidation A->C R1R2NH D Reduction A->D LiAlH4 or DIBAL-H E Pyrrolo[1,2-a]pyrazine-1-carboxylic acid B->E F Amide Derivatives C->F G 1-(Hydroxymethyl)pyrrolo[1,2-a]pyrazine D->G H Further Functionalization E->H F->H G->H

Sources

Application

Application Notes and Protocols: Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate as a Versatile Scaffold for Drug Design

Introduction: The Privileged Nature of the Pyrrolo[1,2-a]pyrazine Scaffold The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with heterocyclic compounds forming the bedrock of many suc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Nature of the Pyrrolo[1,2-a]pyrazine Scaffold

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, nitrogen-containing fused ring systems are of particular interest due to their diverse pharmacological activities and their prevalence in natural products and synthetic pharmaceuticals. The pyrrolo[1,2-a]pyrazine core, a bicyclic aromatic system, has emerged as a "privileged scaffold" in drug discovery. Its rigid, planar structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the presence of multiple nitrogen atoms offers opportunities for hydrogen bonding and other key interactions.

Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Furthermore, this core has been successfully employed in the design of modulators for challenging central nervous system (CNS) targets, such as kinase inhibitors, translocator protein (TSPO) ligands for anxiolytic effects, and metabotropic glutamate receptor 5 (mGluR5) antagonists.[2][3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis and derivatization of a key building block, ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate . We will explore its utility as a versatile scaffold in the design and development of novel drug candidates, offering field-proven insights and step-by-step methodologies for researchers, scientists, and drug development professionals.

I. Synthesis of the Core Scaffold: Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate

The synthesis of the title scaffold can be efficiently achieved through a two-step sequence involving the N-alkylation of a commercially available pyrrole derivative followed by a cyclization reaction. This approach offers a reliable and scalable route to the core structure.

Step 1: Synthesis of the Intermediate - Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

The initial step involves the N-alkylation of 2-formylpyrrole with ethyl bromoacetate. The pyrrolic nitrogen acts as a nucleophile, displacing the bromide to form the N-substituted intermediate.

Protocol 1: N-Alkylation of 2-Formylpyrrole

  • Materials:

    • 2-Formylpyrrole

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (MeCN), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylpyrrole (1.0 eq) and anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.

    • Add anhydrous potassium carbonate (3.0 eq) to the solution.

    • Slowly add ethyl bromoacetate (1.2 eq) to the stirring suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate as a pale yellow oil.

Step 2: Cyclization to Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate

The second and final step involves the cyclization of the intermediate with a nitrogen source, typically ammonium acetate, to form the pyrazine ring of the desired scaffold.[5]

Protocol 2: Cyclization to the Pyrrolo[1,2-a]pyrazine Core

  • Materials:

    • Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

    • Ammonium acetate (NH₄OAc)

    • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (1.0 eq) in ethanol or acetic acid.

    • Add a large excess of ammonium acetate (5-10 eq).

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate as a solid.

Synthesis of Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate 2-Formylpyrrole 2-Formylpyrrole Intermediate Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate 2-Formylpyrrole->Intermediate K2CO3, MeCN, Reflux Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Intermediate Scaffold Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate Intermediate->Scaffold NH4OAc, EtOH, Reflux

Synthetic route to the core scaffold.

II. Derivatization Strategies for Library Synthesis

The ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate scaffold is an excellent starting point for the synthesis of a diverse library of compounds. The ester functionality and the aromatic core provide multiple handles for chemical modification.

A. Modification of the Ester Group

The ethyl ester at the 1-position can be readily converted into other functional groups, such as carboxylic acids and amides, which are common in bioactive molecules.

Protocol 3: Hydrolysis to Pyrrolo[1,2-a]pyrazine-1-carboxylic Acid

  • Materials:

    • Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol (MeOH)

    • Water (H₂O)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.

    • Add LiOH (2-3 eq) or NaOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

    • The resulting precipitate is the desired carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Amide Coupling to Synthesize Carboxamide Derivatives

  • Materials:

    • Pyrrolo[1,2-a]pyrazine-1-carboxylic acid

    • Desired amine (R-NH₂)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of pyrrolo[1,2-a]pyrazine-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2-3 eq).

    • Add the coupling reagent, HATU (1.2 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Ester_Modification Ester Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate Acid Pyrrolo[1,2-a]pyrazine-1-carboxylic Acid Ester->Acid LiOH, THF/H2O Amide Pyrrolo[1,2-a]pyrazine-1-carboxamide Derivatives Acid->Amide Amine, HATU, DIPEA, DMF

Derivatization at the 1-position.

B. Modification of the Pyrrolo[1,2-a]pyrazine Core

The aromatic core can be functionalized through electrophilic substitution or cross-coupling reactions, typically after introducing a handle such as a halogen atom.

Protocol 5: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Derivatization (Example with a brominated precursor)

  • Prerequisite: This protocol assumes the synthesis of a brominated pyrrolo[1,2-a]pyrazine derivative, which can often be achieved through electrophilic bromination using reagents like N-bromosuccinimide (NBS).

  • Materials:

    • Bromo-pyrrolo[1,2-a]pyrazine derivative

    • Aryl or heteroaryl boronic acid or boronic ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Dioxane/water, Toluene, DMF)

  • Procedure:

    • In a reaction vessel, combine the bromo-pyrrolo[1,2-a]pyrazine derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2-3 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120°C for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

III. Applications in Drug Design and Biological Evaluation

The ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate scaffold has proven to be a valuable starting point for the development of potent and selective modulators of various biological targets.

A. Kinase Inhibitors

The pyrrolo[1,2-a]pyrazine core is a bioisostere of purine and has been successfully utilized to design ATP-competitive kinase inhibitors.[2] By modifying the substituents on the scaffold, selectivity for different kinases can be achieved.

Compound/Scaffold Target Kinase IC₅₀ (nM) Reference
Imidazo[1,2-a]pyrazine derivativeSKY9.2 - 16.5[2]
Pyrazolo[1,5-a]pyrazine derivativeJAK13[2]
Pyrazolo[1,5-a]pyrazine derivativeJAK28.5[2]
Pyrazolo[1,5-a]pyrazine derivativeTYK27.7[2]

Protocol 6: General Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to a kinase. Test compounds that bind to the kinase's ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

  • Materials:

    • Target kinase (e.g., SKY, JAK1)

    • LanthaScreen™ Eu-anti-tag antibody

    • Fluorescently labeled kinase tracer

    • Test compounds (pyrrolo[1,2-a]pyrazine derivatives)

    • Assay buffer

  • Procedure:

    • Prepare a dilution series of the test compounds in the assay buffer.

    • In a microplate, combine the kinase, Eu-anti-tag antibody, and the test compound or vehicle control.

    • Incubate for a specified time at room temperature.

    • Add the fluorescent tracer to all wells.

    • Incubate for another period to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC₅₀ value.

B. TSPO Ligands for Anxiolytic Activity

The 18 kDa translocator protein (TSPO) is a target for the development of anxiolytic and neuroprotective agents. Pyrrolo[1,2-a]pyrazine-3-carboxamides, accessible from the core scaffold, have shown high affinity for TSPO and potent anxiolytic-like effects.[3]

Compound Target Kᵢ (nM) Anxiolytic Activity (Dose Range, mg/kg) Reference
GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide)TSPOHigh Affinity (qualitative)0.001 - 0.100[3]
1a (a 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamide)TSPOHigh Affinity (qualitative)0.1 - 1.0[6]
1b (a 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamide)TSPOHigh Affinity (qualitative)0.1 - 1.0[6]

Protocol 7: TSPO Radioligand Binding Assay

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]PK 11195) from its binding site on TSPO in a tissue homogenate.

  • Materials:

    • Tissue homogenate rich in TSPO (e.g., from rat kidney or brain)

    • Radioligand (e.g., [³H]PK 11195)

    • Test compounds

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding control (e.g., a high concentration of unlabeled PK 11195)

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In test tubes, add the tissue homogenate, radioligand at a fixed concentration, and either the test compound, vehicle, or the non-specific binding control.

    • Incubate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to a Kᵢ value.

TSPO_Signaling cluster_0 Mitochondrial Membrane TSPO TSPO VDAC VDAC TSPO->VDAC ANT ANT TSPO->ANT Steroidogenesis Modulation of Steroidogenesis TSPO->Steroidogenesis Pyrrolo_Ligand Pyrrolo[1,2-a]pyrazine Ligand Pyrrolo_Ligand->TSPO Binds to Anxiolytic_Effect Anxiolytic & Neuroprotective Effects Steroidogenesis->Anxiolytic_Effect

Proposed mechanism of TSPO ligand action.

C. mGluR5 Antagonists

Metabotropic glutamate receptor 5 (mGluR5) is a key target in the CNS for treating various disorders, including anxiety, depression, and fragile X syndrome. Phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives have been identified as potent and selective non-competitive mGluR5 antagonists.[4]

Scaffold Type Target Activity Reference
Phenylethynyl-pyrrolo[1,2-a]pyrazinemGluR5Potent non-competitive antagonists[4]
Pyrrolopyrazinone derivativesmGluR1IC₅₀ = 45 nM (for a thienopyrimidinone analog)[7]

Protocol 8: mGluR5 Antagonist Assay (Calcium Mobilization)

  • Principle: mGluR5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures the ability of an antagonist to block the glutamate-induced increase in [Ca²⁺]i in cells expressing the receptor.

  • Materials:

    • HEK293 or CHO cells stably expressing mGluR5

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Glutamate or a specific mGluR5 agonist (e.g., CHPG)

    • Test compounds

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Procedure:

    • Plate the mGluR5-expressing cells in a microplate and incubate overnight.

    • Load the cells with the calcium-sensitive dye for a specified time.

    • Wash the cells to remove excess dye.

    • Add the test compounds at various concentrations and incubate.

    • Stimulate the cells with an EC₈₀ concentration of glutamate or another agonist.

    • Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • The antagonist activity is observed as a reduction in the agonist-induced fluorescence signal.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

IV. Conclusion and Future Perspectives

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a highly valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis and the multiple handles available for chemical modification allow for the rapid generation of diverse chemical libraries. The demonstrated success in developing potent and selective modulators for challenging targets like kinases, TSPO, and mGluR5 underscores the privileged nature of this heterocyclic core. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this scaffold in the development of next-generation therapeutics for a wide range of diseases. Future work will likely focus on further exploring the structure-activity relationships, optimizing pharmacokinetic properties, and expanding the application of this scaffold to other emerging biological targets.

V. References

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • Yutilova, K., et al. (2025). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. Available at: [Link]

  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gulea, M., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. Available at: [Link]

  • Mokrov, G., et al. (2021). Design and Synthesis of Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. PubMed. Available at: [Link]

  • Li, G., et al. (2023). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Micheli, F., et al. (2008). Phenylethynyl-pyrrolo[1,2-a]pyrazine: a new potent and selective tool in the mGluR5 antagonists arena. PubMed. Available at: [Link]

  • Asian Journal of Chemistry. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Mokrov, G., et al. (2021). Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands. ResearchGate. Available at: [Link]

  • Mokrov, G. V., et al. (2015). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • O'Neill, M. J., et al. (2005). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PubMed Central. Available at: [Link]

  • Laha, J. K., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. Available at: [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. Available at: [Link]

  • Owen, D. R., et al. (2011). Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands. Journal of Nuclear Medicine. Available at: [Link]

  • Lindsley, C. W., et al. (2009). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PubMed Central. Available at: [Link]

  • Ciurea, C. N., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]

  • Hall, S. E., et al. (2001). From Pyrroles to Pyrrolo[1,2-a]pyrazinones: A New Class of mGluR1 Antagonists (I). ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrrolo[1,2-a]pyrazines

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Pyrrolo[1,2-a]pyrazines are privileged structures found in numerous bioactive natural products and pharmaceutical agents, making their efficient synthesis a critical goal.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical field experience. Our goal is to help you overcome common challenges and systematically improve the yield and purity of your target compounds.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, common problems encountered during the synthesis of pyrrolo[1,2-a]pyrazine derivatives. Each entry is structured to help you identify the probable cause of an issue and implement a scientifically sound solution.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yield is one of the most frequent challenges. The cause is often multifactorial, stemming from suboptimal reaction conditions or reagent issues.

  • Probable Cause 1: Suboptimal Catalyst and/or Solvent System.

    • Expertise & Experience: The choice of catalyst and solvent is fundamentally linked to the reaction mechanism. An inappropriate pairing can stall the reaction or favor side pathways. For instance, in tandem reactions involving iminium cyclization, the type of amine used dictates the ideal catalyst. Aromatic amines often perform best with Brønsted acids like trifluoroacetic acid (TFA), whereas aliphatic amines may require a stronger Lewis acid like titanium(IV) chloride (TiCl₄) to achieve high yields.[2] The solvent can also dramatically influence outcomes; screening solvents such as acetonitrile, dioxane, toluene, and THF is a crucial optimization step.[2]

    • Solution:

      • Catalyst Screening: If your substrate is an aromatic amine, ensure you are using an appropriate acid catalyst like TFA. For aliphatic amines, consider switching to a Lewis acid such as TiCl₄.[2]

      • Solvent Optimization: Conduct small-scale parallel reactions to screen a panel of solvents. Start with aprotic solvents like acetonitrile (CH₃CN), dichloromethane (DCM), and dioxane, as these are commonly successful.[2]

      • Review the Literature: Search for syntheses of analogs to your target compound to identify proven catalyst-solvent systems.

  • Probable Cause 2: Steric Hindrance.

    • Expertise & Experience: Bulky substituents on your starting materials, particularly near the reactive sites, can physically block the approach of reagents, slowing down or preventing the desired bond formation. This is often observed in intramolecular cyclization steps where the molecule must adopt a specific conformation. For example, yields have been shown to decrease as the size of aliphatic groups on an amine starting material increases.[2]

    • Solution:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.

      • Use a Less Bulky Reagent: If possible, consider if a synthon with smaller protecting groups or substituents could be used.

      • Change Catalyst: A smaller, more active catalyst might be able to access the sterically crowded reaction center more effectively.

  • Probable Cause 3: Reagent Purity and Handling.

    • Expertise & Experience: Many reagents used in heterocyclic synthesis are sensitive to air and moisture. Water can quench Lewis acids, hydrolyze intermediates, or participate in undesired side reactions. Similarly, old or impure starting materials can introduce contaminants that poison catalysts.

    • Solution:

      • Use Dry Solvents: Always use freshly distilled or commercially available anhydrous solvents.

      • Verify Reagent Purity: Check the purity of starting materials by NMR or LC-MS before use.

      • Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon), especially when using moisture-sensitive reagents like TiCl₄ or organometallics.[2]

Q2: I am observing significant side product formation. How can I increase selectivity?

Poor selectivity leads to difficult purifications and reduced yields. The key is to control the reaction conditions to favor the kinetic or thermodynamic pathway leading to your desired product.

  • Probable Cause 1: Incorrect Catalyst Choice.

    • Expertise & Experience: The catalyst doesn't just speed up a reaction; it directs it. Different catalysts can stabilize different transition states, leading to completely different products from the same starting material. A notable example is the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide. Using palladium acetate [Pd(OAc)₂] favors the formation of the fully aromatic pyrrolo[1,2-a]pyrazine, while palladium chloride bis(acetonitrile) [PdCl₂(CH₃CN)₂] can lead to other products.[1]

    • Solution:

      • Systematically Screen Catalysts: Test different catalysts known for the type of transformation you are performing (e.g., for cyclizations, compare Pd, Cu, and acid catalysts).[1][3]

      • Modify Ligands (for Metal Catalysis): The electronic and steric properties of ligands attached to a metal center can fine-tune its reactivity and selectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

  • Probable Cause 2: Suboptimal Reaction Temperature.

    • Expertise & Experience: Temperature controls the energy of the system. Some reactions require high temperatures (≥120 °C) to overcome the activation energy for the desired pathway.[3][4] However, excessively high temperatures can provide enough energy to access undesired, higher-energy pathways, leading to side products.

    • Solution:

      • Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal balance between reaction rate and selectivity.

      • Controlled Heating: Use a temperature-controlled oil bath or heating mantle rather than a simple heating mantle to avoid temperature fluctuations.

Q3: I'm having difficulty purifying my final product. What are the best practices?

Purification can be a major bottleneck, especially if the product has similar polarity to starting materials or byproducts.

  • Probable Cause: Ineffective Separation Technique.

    • Expertise & Experience: While a single technique might not work, a combination often will. Flash column chromatography is the workhorse of organic synthesis for a reason—it is highly versatile.[2] However, if co-elution is an issue, other methods should be considered.

    • Solution:

      • Optimize Flash Chromatography:

        • Perform a gradient elution, starting with a non-polar solvent system and gradually increasing polarity. This often provides better separation than an isocratic (constant solvent mixture) elution.

        • Try different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar one (like ethyl acetate or acetone).[2]

      • Recrystallization: If your product is a solid and you can identify a suitable solvent system (one in which the product is soluble when hot but insoluble when cold), recrystallization can be an excellent method for achieving high purity.[5]

      • Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to isolate the pure compound.

Frequently Asked Questions (FAQs)
Q1: What are the primary modern strategies for synthesizing the pyrrolo[1,2-a]pyrazine core?

There are several robust strategies. The choice depends on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • Fusing a Pyrazinone Ring onto a Pre-existing Pyrrole: This is a very common method, often involving the intramolecular cyclization of a substituted 1H-pyrrole-2-carboxamide.[1]

  • Multicomponent Reactions (MCRs): These highly efficient reactions combine three or more starting materials in a single pot to rapidly build molecular complexity. For example, reactions involving ethylenediamine, acetylenic esters, and nitrostyrene derivatives have been reported.[1]

  • Transition Metal-Catalyzed Cyclizations: Copper and palladium catalysts are frequently used to mediate the key C-N or C-C bond-forming cyclization steps, often under milder conditions than traditional methods.[3]

  • Tandem Reactions: Sequential reactions, such as an iminium cyclization followed by a Smiles rearrangement, can create the bicyclic core in a single, efficient operation.[2]

Q2: How does the choice of an electron-donating vs. electron-withdrawing group on my starting materials affect the reaction?

The electronic nature of substituents can have a profound impact on reaction outcomes.

  • On the Pyrrole Ring: Electron-donating groups (EDGs) increase the nucleophilicity of the pyrrole, which can accelerate electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, potentially slowing or inhibiting the reaction.

  • On Other Reagents (e.g., Aldehydes in Condensation Reactions): In Cu(II)-promoted cyclizations with aryl aldehydes, EDGs on the aldehyde have been found to accelerate the process compared to EWGs.[3] This is likely due to the influence of the substituent on the reactivity of the key intermediates.

Q3: How can I effectively monitor the progress of my reaction to determine the optimal stopping point?

Proper reaction monitoring is crucial to maximize yield and minimize side product formation.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials on a TLC plate at regular intervals. The disappearance of the starting material spot(s) and the appearance of a new product spot indicate progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is more powerful than TLC. It not only separates the components of your reaction mixture but also provides the mass of each component, allowing you to confirm the formation of your desired product and identify any major side products by their molecular weight.

Data Presentation: Impact of Reaction Conditions

The following table summarizes data adapted from studies on pyrido[2,3-e]pyrrolo[1,2-a]pyrazine synthesis, illustrating how catalyst and amine choice can influence product yield. This principle is broadly applicable to many pyrrolo[1,2-a]pyrazine syntheses.[2]

EntryAmine TypeCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1Aromatic (p-chloroaniline)TFA (0.1)CH₃CN8097
2Aromatic (p-chloroaniline)TiCl₄ (1.1)CH₃CN24No Product
3Aliphatic (n-propylamine)TiCl₄ (1.1)DCM2461
4Aliphatic (n-propylamine)TFA (0.1)CH₃CN80Low/Complex
5Aliphatic (benzylamine)TiCl₄ (1.1)DCM2431

Analysis: This data clearly demonstrates that for this specific tandem reaction, TFA is highly effective for aromatic amines, while TiCl₄ is superior for aliphatic amines.[2] This underscores the importance of tailoring the catalyst to the substrate class.

Visualizations: Workflows and Mechanisms

Diagrams can clarify complex processes. Below are Graphviz representations of a troubleshooting workflow and a simplified reaction mechanism.

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagents start->check_reagents catalyst Is the Catalyst/Solvent System Optimal? check_conditions->catalyst temp_time Is Temperature/Time Sufficient? check_conditions->temp_time sterics Is Steric Hindrance a Factor? check_conditions->sterics purity Are Reagents Pure & Dry? check_reagents->purity stoich Is Stoichiometry Correct? check_reagents->stoich check_purification Evaluate Purification sol_catalyst Screen Catalysts (e.g., TFA vs TiCl₄) & Solvents (CH₃CN, Dioxane) catalyst->sol_catalyst sol_temp Increase Temperature or Extend Reaction Time temp_time->sol_temp sol_sterics Increase Temperature sterics->sol_sterics sol_purity Use Anhydrous Solvents & Purify Starting Materials purity->sol_purity sol_stoich Verify Molar Ratios stoich->sol_stoich

Caption: A decision tree for troubleshooting low reaction yields.

Simplified Mechanism: Tandem Iminium Cyclization

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization Aldehyde Aldehyde (R¹-CHO) Iminium Iminium Ion [R¹-CH=N⁺HR²] Aldehyde->Iminium + Amine, H⁺ Amine Primary Amine (R²-NH₂) Amine->Iminium Pyrrole Pyrrole Derivative Iminium->Pyrrole Electrophilic Attack Cyclized Cyclized Intermediate Pyrrole->Cyclized Final_Product Pyrrolo[1,2-a]pyrazine Core Cyclized->Final_Product Rearrangement/ Aromatization

Caption: Key steps in forming the bicyclic core via iminium cyclization.

Experimental Protocol: General Procedure for TFA-Catalyzed Synthesis

This protocol is a generalized adaptation of a highly successful method for synthesizing pyrrolo[1,2-a]pyrazine derivatives from an aldehyde and an aromatic amine, catalyzed by trifluoroacetic acid (TFA).[2]

Materials:

  • Aldehyde starting material (1.0 equiv)

  • Aromatic amine starting material (1.5 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Preparation: In the flask, dissolve the aromatic amine (1.5 equiv) and TFA (0.1 equiv) in anhydrous acetonitrile (approx. 0.05 M concentration relative to the aldehyde).

  • Heating: Heat the solution to 80 °C with vigorous stirring.

  • Slow Addition: In a separate flask, dissolve the aldehyde (1.0 equiv) in anhydrous acetonitrile. Using a syringe pump, add this solution dropwise to the hot amine/TFA solution over a period of 2-3 hours.

    • Causality Note: Slow addition is critical to keep the concentration of the aldehyde low, which minimizes self-condensation and other side reactions, thereby maximizing the yield of the desired product.[2]

  • Reaction: After the addition is complete, allow the resulting solution to stir at 80 °C. Monitor the reaction by TLC or LC-MS until the limiting starting material (aldehyde) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.

    • The resulting crude residue can now be purified.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A common eluent system is a gradient of petroleum ether/ethyl acetate (e.g., starting from 100:0 and gradually increasing to 80:20).[2]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final pyrrolo[1,2-a]pyrazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References
  • Mochulskaya, N.N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

  • Wang, X., et al. (2014). Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 79(11), 5350–5358. [Link]

  • Dehnavi, F., et al. (2022). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. [Link]

  • Van der Heiden, S., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]pyrazinones. MDPI. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][5]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(3), 271–288. [Link]

Sources

Optimization

Technical Support Center: Optimizing Multi-Component Reactions for Heterocycle Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Yields Welcome to the technical support center for multi-component reactions (MCRs) in heterocyclic chemistry. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for multi-component reactions (MCRs) in heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCRs and systematically troubleshoot experiments that result in low yields. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical logic to empower you to make informed decisions in your research.

Multicomponent reactions are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single, atom-economical step.[1][2][3] However, the convergence of three or more starting materials in one pot can also lead to a network of competing equilibria and potential side reactions, making optimization a critical challenge.[4] This guide provides a structured approach to identifying and resolving common issues that lead to diminished yields.

General Troubleshooting Framework

Low yields in MCRs can often be traced back to a few key areas. Before delving into reaction-specific issues, it's prudent to assess the fundamentals of your experimental setup. The following workflow provides a systematic approach to diagnosing the root cause of a low-yielding reaction.

Troubleshooting_Workflow start Low Yield Observed reagent_quality Reagent Quality Verification Purity Stability Stoichiometry start->reagent_quality Step 1 reaction_conditions Reaction Condition Optimization Solvent Temperature Concentration Catalyst reagent_quality->reaction_conditions Step 2 reaction_monitoring In-Process Reaction Monitoring TLC LC-MS NMR reaction_conditions->reaction_monitoring Step 3 workup_purification Work-up & Purification Analysis Extraction Efficiency Product Stability Chromatographic Conditions reaction_monitoring->workup_purification Step 4 side_products Side Product Identification NMR MS workup_purification->side_products Step 5 solution Problem Solved side_products->solution

Caption: A general workflow for troubleshooting low yields in MCRs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues commonly encountered during the synthesis of heterocyles via MCRs. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Section 1: Reagent and Substrate Issues

Q1: My reaction is not proceeding to completion, and I suspect an issue with my starting materials. What should I check?

A1: The quality and stoichiometry of your reagents are paramount in MCRs, where multiple equilibria are at play.

  • Purity of Starting Materials: Impurities can have a significant impact on the reaction outcome.[5] For instance, aldehydes are prone to oxidation to carboxylic acids, which can alter the pH of the reaction medium or participate in unwanted side reactions. Amines can absorb carbon dioxide from the atmosphere to form carbamates. It is crucial to use freshly purified or commercially available high-purity reagents.

  • Stability of Reagents: Some reagents, particularly isocyanides, can be unstable and have a limited shelf life. Isocyanides are also known for their pungent odor and should be handled in a well-ventilated fume hood.[2] Always check the quality of your isocyanide before use, as decomposition can be a major source of low yield.

  • Accurate Stoichiometry: In an MCR, the precise ratio of reactants is critical. A slight excess of one component may be beneficial in some cases to push the equilibrium towards the product, but a large excess can lead to the formation of side products. Carefully weigh all solid reagents and use calibrated micropipettes for liquids.

Experimental Protocol: Aldehyde Purification by Distillation

  • Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry.

  • Procedure: Place the aldehyde in the distillation flask with a few boiling chips. Heat the flask gently in a heating mantle or oil bath.

  • Collection: Collect the fraction that distills at the literature boiling point of the aldehyde.

  • Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) and in a refrigerator to prevent oxidation.

Section 2: Reaction Condition Optimization

Q2: I'm observing a complex mixture of products. How can I improve the selectivity of my reaction?

A2: The formation of multiple products suggests that either your reaction conditions are not optimal for the desired pathway or that side reactions are competing with the main reaction. The choice of solvent, temperature, and catalyst can dramatically influence the chemo- and regioselectivity of MCRs.[6]

  • Solvent Effects: The polarity of the solvent can significantly influence the rates of the various steps in an MCR. For example, polar protic solvents like ethanol or methanol can facilitate imine formation, which is a key step in many MCRs like the Biginelli and Hantzsch reactions. In some cases, using water as a solvent can be beneficial and aligns with the principles of green chemistry.[7][8][9] Conversely, non-polar solvents may be preferred for other transformations.[8] It is often worthwhile to screen a range of solvents with varying polarities.

  • Temperature Control: Temperature plays a crucial role in controlling the reaction kinetics. While higher temperatures can increase the reaction rate, they can also promote decomposition or the formation of undesired byproducts.[8] For exothermic reactions, it is important to control the temperature to prevent runaway reactions. Microwave-assisted heating can sometimes offer significant advantages by reducing reaction times and improving yields.[8][9]

  • Catalyst Choice and Loading: Many MCRs are catalyzed by acids or bases. The type of catalyst (Brønsted vs. Lewis acid) and its concentration can have a profound effect on the reaction outcome. For instance, the Biginelli reaction is typically acid-catalyzed, but the choice of acid can influence the yield and reaction time.[8] Catalyst deactivation can also be a cause of incomplete reactions.[10][11]

Table 1: Solvent Screening for a Trial MCR

SolventDielectric Constant (ε)Outcome
Dichloromethane9.1Low conversion, multiple spots on TLC
Tetrahydrofuran7.5Moderate conversion, cleaner reaction profile
Acetonitrile37.5Good conversion, major product with some impurities
Ethanol24.6High conversion, clean formation of the desired product
Water80.1Varies depending on the reaction, can be highly effective[8][9]

Q3: My Ugi reaction is giving a low yield. What are the common pitfalls?

A3: The Ugi four-component reaction (U-4CR) is a powerful tool for generating peptide-like scaffolds.[3] However, its success is highly dependent on the careful execution of the reaction.

  • Order of Addition: While theoretically a one-pot reaction, the pre-formation of the imine by mixing the aldehyde and amine before adding the carboxylic acid and isocyanide can often improve the yield. This is because it minimizes the chance of the Passerini reaction (a three-component reaction between the aldehyde, carboxylic acid, and isocyanide) from occurring as a competing pathway.[4]

  • Isocyanide Quality: As mentioned earlier, isocyanides are often the most sensitive component. Use freshly opened or purified isocyanides.

  • Solvent Choice: Protic solvents like methanol or trifluoroethanol are generally preferred for the Ugi reaction as they can stabilize the intermediates.

Ugi_vs_Passerini cluster_Ugi Ugi Reaction (4 Components) cluster_Passerini Passerini Reaction (3 Components) U_Aldehyde Aldehyde U_Imine Imine Intermediate U_Aldehyde->U_Imine U_Amine Amine U_Amine->U_Imine Ugi_Product α-acylamino amide U_Imine->Ugi_Product U_Acid Carboxylic Acid U_Acid->Ugi_Product U_Isocyanide Isocyanide U_Isocyanide->Ugi_Product P_Aldehyde Aldehyde Passerini_Product α-acyloxy amide P_Aldehyde->Passerini_Product P_Acid Carboxylic Acid P_Acid->Passerini_Product P_Isocyanide Isocyanide P_Isocyanide->Passerini_Product

Caption: Competing Ugi and Passerini reaction pathways.

Section 3: Work-up and Purification

Q4: I seem to be losing a significant amount of my product during the work-up and purification. What can I do to minimize these losses?

A4: Product loss during isolation is a common issue that can be mistaken for a low reaction yield.

  • Aqueous Work-up: The polarity and pH of your product will determine the optimal extraction conditions. If your heterocyclic product has basic nitrogen atoms, it may be soluble in an acidic aqueous phase. Conversely, acidic products will be soluble in a basic aqueous phase. Ensure you are using the correct pH for your aqueous washes to avoid partitioning your product into the aqueous layer.

  • Product Stability: Some heterocyclic products may be sensitive to acid or base. If you are using acidic or basic washes during your work-up, ensure your product is stable under these conditions. If not, consider alternative purification methods like direct precipitation or column chromatography on neutral silica gel.

  • Chromatography: Column chromatography is a powerful purification technique, but it can also lead to product loss. Choosing the right solvent system is crucial for good separation and recovery. If your product is highly polar, it may streak or be difficult to elute from the column. In such cases, consider using a different stationary phase (e.g., alumina, C18) or adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.

Experimental Protocol: Small-Scale Test Extraction

  • Sample: Take a small aliquot of your crude reaction mixture.

  • Solvent Partitioning: Add a small amount of an organic solvent (e.g., ethyl acetate) and water.

  • pH Adjustment: Adjust the pH of the aqueous layer with dilute HCl and then with dilute NaOH, checking the partitioning of your product by TLC or LC-MS at each stage.

  • Analysis: This will help you determine the optimal pH for extracting your product into the organic layer.

By systematically evaluating each stage of your experimental process, from the quality of your starting materials to the final purification of your product, you can effectively troubleshoot and optimize your multi-component reactions for the synthesis of heterocycles, ultimately leading to higher yields and cleaner products.

References

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances.
  • Multicomponent Reactions. Organic Chemistry Portal.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). RSC Advances.
  • Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (2012). Molecules.
  • Chemistry & Biology Of Multicomponent Reactions. (2012). Chemical Reviews.
  • Multicomponent Reactions: “Kinderleicht”. (2020).
  • Multi-Component Reactions in Heterocyclic Chemistry. (2011).
  • What are some common causes of low reaction yields? (2022). Reddit.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
  • Optimization the reaction conditions for the Biginelli reaction.
  • Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement, and the role of co-ligands in the stabiliza. (2022). RSC Advances.

Sources

Troubleshooting

Technical Support Center: Ethyl Pyrrolo[1,2-a]pyrazine-1-carboxylate

Welcome to the technical support center for Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Introduction

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a heterocyclic compound with a pyrrolopyrazine core, a scaffold that is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The stability of this compound is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of its stability profile and best practices for storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate?

Q2: How should I store solutions of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate?

Solutions are generally less stable than the solid material. For short-term storage (a few days), solutions in anhydrous aprotic solvents like DMSO, DMF, or acetonitrile can be stored at 2-8°C, protected from light. For longer-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; protic solvents like ethanol or methanol could potentially participate in transesterification over long periods, especially if acidic or basic impurities are present.

Q3: Is this compound sensitive to pH?

Yes, based on data from structurally related compounds, Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is expected to be unstable in both acidic and alkaline conditions.[6]

  • Alkaline conditions: The ethyl ester group is susceptible to base-catalyzed hydrolysis (saponification), which would yield the corresponding carboxylate salt.[7] Studies on similar pyrazine carboxylic acid esters have demonstrated efficient hydrolysis using bases like lithium hydroxide.[8]

  • Acidic conditions: The heterocyclic ring system may be labile under strong acidic conditions, and the ester can undergo acid-catalyzed hydrolysis, although this is typically slower than base-catalyzed hydrolysis.[6][7] The compound is expected to be most stable in a neutral medium (pH ~7).[6]

Q4: What is the thermal stability of this compound?

Studies on similar nitrogen-rich heterocyclic esters indicate that they are generally thermally stable up to 250-260°C.[2][9][10] However, prolonged exposure to high temperatures, even below the decomposition point, may cause gradual degradation.[9] It is recommended to avoid unnecessary exposure to high heat.

Q5: What are the likely degradation products?

The primary degradation pathway under hydrolytic conditions (acidic or basic) is the cleavage of the ethyl ester to form pyrrolo[1,2-a]pyrazine-1-carboxylic acid. Under photolytic or strong oxidative stress, degradation of the pyrrolopyrazine ring system itself is possible, leading to more complex mixtures.[6]

Stress Condition Potential Degradation Pathway Primary Degradation Product
Acidic/Basic Hydrolysis Cleavage of the ethyl ester bondPyrrolo[1,2-a]pyrazine-1-carboxylic acid
Photolytic Stress Ring cleavage/rearrangementComplex mixture of smaller molecules
Oxidative Stress Oxidation of the heterocyclic ringVarious oxidized derivatives
High Temperature Thermal decompositionFragmentation of the molecule

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If storing solutions, aliquot and store at -20°C or -80°C and avoid freeze-thaw cycles. Verify the purity of the stock solution using the HPLC protocol below.
Loss of activity in a biological assay. Hydrolysis of the ester or degradation of the heterocyclic core due to pH of the assay buffer.Ensure the pH of the assay buffer is neutral and compatible with the compound's stability. If a non-neutral pH is required, minimize the incubation time of the compound in the buffer before the assay.
Appearance of new peaks in HPLC analysis of a stored sample. The compound has degraded.Review the storage conditions (temperature, light, moisture). The new peaks may correspond to degradation products like the carboxylic acid. Use the stability-indicating HPLC method to monitor purity.
Discoloration of the solid compound or solution. Potential degradation due to light exposure or oxidation.Discard the discolored material. Store the compound protected from light and under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate and detecting potential degradation products. This method is based on typical conditions for analyzing similar heterocyclic compounds.[1][2][3]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the UV max of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

3. Sample Preparation:

  • Prepare a stock solution of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate in acetonitrile or DMSO at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to a working concentration of approximately 50 µg/mL.

4. Analysis:

  • Inject the prepared sample and monitor the chromatogram for the main peak and any impurity peaks. The appearance of earlier eluting peaks may indicate the formation of more polar degradation products, such as the hydrolyzed carboxylic acid.

Protocol 2: Forced Degradation Study

To understand the stability of the compound under your specific experimental conditions, a forced degradation study can be performed.[6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Photostability: Expose a solution of the compound (e.g., 50 µg/mL in acetonitrile) to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Thermal Degradation: Incubate a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.

3. Analysis:

  • For each stress condition, neutralize the sample if necessary, then dilute to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples to a control sample (unstressed) to identify and quantify degradation products.

Visualizations

Degradation_Pathway cluster_main Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate (Stable Form) cluster_degraded Degradation Products main_compound Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate hydrolyzed Pyrrolo[1,2-a]pyrazine-1-carboxylic acid main_compound->hydrolyzed  Acid/Base  Hydrolysis ring_cleavage Ring Cleavage Products main_compound->ring_cleavage  Light (UV)  Strong Oxidation Experimental_Workflow cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_qc Quality Control receive Receive Compound store_solid Store Solid at RT, Dry, Dark receive->store_solid prepare_stock Prepare Stock Solution (e.g., DMSO) store_solid->prepare_stock check_purity Check Purity by HPLC store_solid->check_purity store_solution Aliquot & Store Solution at -20°C/-80°C prepare_stock->store_solution thaw Thaw Aliquot store_solution->thaw store_solution->check_purity prepare_working Prepare Working Solution (Neutral Buffer) thaw->prepare_working run_assay Run Experiment prepare_working->run_assay troubleshoot Troubleshoot Inconsistent Results run_assay->troubleshoot check_purity->troubleshoot

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrrolo[1,2-a]pyrazines

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthetic routes fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthetic routes from the laboratory bench to pilot plant or manufacturing scale. Here, we address common challenges encountered during the scale-up process in a practical question-and-answer format, providing field-proven insights and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are frequently posed by teams embarking on the scale-up of pyrrolo[1,2-a]pyrazine synthesis.

Q1: What are the most critical parameters to consider when scaling up our pyrrolo[1,2-a]pyrazine synthesis?

A1: When moving from bench to pilot scale, the most critical parameters to re-evaluate are:

  • Reaction Kinetics and Thermodynamics: Understanding the reaction order, rate constants, and heat of reaction is paramount. Exothermic events that are easily managed in a lab flask can become hazardous on a larger scale.

  • Mass and Heat Transfer: Inefficient mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions and impurity formation. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging.

  • Reagent Addition Strategy: The rate and method of reagent addition can significantly impact selectivity and impurity profiles. A slow, controlled addition in the plant may be necessary to mimic the rapid dispersion achieved in the lab.

  • Solvent Selection: A solvent that is suitable for laboratory work may not be appropriate for a plant setting due to factors like boiling point, toxicity, and cost.

  • Work-up and Product Isolation: Procedures like extractions and chromatography that are straightforward on a small scale can be cumbersome and inefficient at a larger scale. Crystallization becomes the preferred method for purification at scale.

Q2: Our established laboratory synthesis for a dihydropyrrolo[1,2-a]pyrazinone involves an aza-Michael reaction. What potential issues should we anticipate on a larger scale?

A2: The aza-Michael reaction is a powerful tool for constructing the dihydropyrrolo[1,2-a]pyrazinone core. However, scaling up this reaction can present several challenges. For instance, in the total synthesis of (-)-agelastatin A, the choice of base and solvent is critical. While various combinations like cesium carbonate in methanol or triethylamine in DMSO have been reported, their effectiveness can be highly substrate-dependent.[1] On a larger scale, issues to anticipate include:

  • Base Sensitivity and Side Reactions: Some starting materials may be prone to rearrangement or decomposition in the presence of strong bases, a problem that can be exacerbated by longer reaction times and potential temperature fluctuations during scale-up.[1]

  • Exotherm Control: The Michael addition is often exothermic. Inadequate heat removal can lead to runaway reactions and the formation of undesired byproducts.

  • Mixing Efficiency: Poor mixing can result in localized high concentrations of the base, leading to the issues mentioned above.

A thorough understanding of the reaction's thermal profile and a well-designed reactor with efficient heat transfer and agitation are crucial for a successful scale-up.

Section 2: Troubleshooting Guide

This section provides a detailed, problem-oriented approach to specific issues that may arise during the scale-up synthesis of pyrrolo[1,2-a]pyrazines.

Issue 1: Decreased Yield and Increased Impurity Profile Upon Scale-Up

Q: We are observing a significant drop in yield and the emergence of new, unidentified impurities now that we have moved our palladium-catalyzed cyclization to a 50 L reactor. What could be the root cause?

A: This is a common and multifaceted problem. Let's break down the potential causes and solutions.

Causality Analysis:

Palladium-catalyzed reactions, such as the cyclization of N-allyl pyrrole-2-carboxamides to form the pyrrolo[1,2-a]pyrazine core, are sensitive to several factors that can be affected by scale.[1]

  • Inefficient Mixing and Mass Transfer: In a large reactor, achieving homogeneous mixing is more difficult. This can lead to poor catalyst distribution and localized concentration gradients of reactants, resulting in incomplete conversion and the formation of byproducts. For example, in some palladium-catalyzed cyclizations, the choice of catalyst and reaction conditions can lead to the formation of isomeric side products.[1]

  • Heat Transfer Issues: If the reaction is exothermic, localized "hot spots" can occur in poorly mixed regions. These higher temperatures can accelerate catalyst deactivation or promote thermal degradation of starting materials, intermediates, or the final product.

  • Catalyst Deactivation: On a larger scale, the catalyst may be more susceptible to deactivation by trace impurities in the starting materials or solvents, which are present in larger absolute amounts. The longer reaction times often required for scale-up can also contribute to catalyst degradation.

  • Air/Moisture Sensitivity: Palladium catalysts can be sensitive to air and moisture. Ensuring an inert atmosphere in a large reactor can be more challenging than in a small laboratory flask.

Troubleshooting Workflow:

start Decreased Yield & Increased Impurities check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Analyze Thermal Profile start->check_heat check_catalyst Investigate Catalyst Stability start->check_catalyst check_atmosphere Verify Inert Atmosphere start->check_atmosphere solution_mixing Optimize Agitation Speed / Impeller Design check_mixing->solution_mixing solution_heat Improve Heat Transfer / Controlled Dosing check_heat->solution_heat solution_catalyst Use Higher Catalyst Loading / More Robust Catalyst check_catalyst->solution_catalyst solution_atmosphere Implement Strict Inerting Protocols check_atmosphere->solution_atmosphere

Troubleshooting Workflow for Decreased Yield

Experimental Protocols for Troubleshooting:

  • Mixing Study:

    • Step 1: Perform a series of small-scale experiments at varying agitation speeds to determine if yield and impurity profile are sensitive to mixing.

    • Step 2: If sensitivity is observed, consult with a chemical engineer to model the mixing in the large reactor and optimize the impeller design and agitation speed.

  • Reaction Calorimetry:

    • Step 1: Use a reaction calorimeter (e.g., RC1) to accurately measure the heat of reaction and determine the rate of heat evolution under your process conditions.

    • Step 2: Use this data to ensure your pilot plant reactor has sufficient cooling capacity. If not, consider a semi-batch process with controlled addition of a key reagent to manage the exotherm.

  • Catalyst Robustness Screen:

    • Step 1: In the lab, intentionally expose your catalyst to small, controlled amounts of air, water, or potential impurities from your starting materials to assess its stability.

    • Step 2: If the catalyst is found to be sensitive, consider screening for a more robust catalyst or increasing the catalyst loading in the scaled-up reaction. Also, ensure that all starting materials and solvents meet stringent purity specifications.

Issue 2: Product Isolation and Purification Challenges

Q: Our pyrrolo[1,2-a]pyrazine product is an oil at room temperature, and we have been purifying it using column chromatography in the lab. This is not feasible for the 5 kg scale we are targeting. What are our options?

A: Moving away from chromatography for large-scale purification is a common and necessary step in process development. The primary goal should be to develop a robust crystallization procedure.

Causality and Strategic Solutions:

The physical properties of your final product dictate the most appropriate purification strategy at scale. For an oily product, the challenge is to induce crystallization or find an alternative, scalable purification method.

  • Inducing Crystallization:

    • Salt Formation: If your pyrrolo[1,2-a]pyrazine has a basic nitrogen, you can form a crystalline salt by reacting it with a suitable acid (e.g., HCl, HBr, tartaric acid, methanesulfonic acid). The resulting salt is likely to have a higher melting point and be more crystalline than the freebase.

    • Solvent Screening: A systematic solvent screen is essential. Use a high-throughput screening method to test the solubility of your compound in a wide range of solvents and solvent mixtures at different temperatures. The ideal crystallization solvent will be one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

    • Seeding: Once you have identified a suitable solvent system, developing a seeding strategy is crucial for controlling the crystal form and particle size.

  • Alternative Purification Methods:

    • Distillation: If your product is thermally stable, distillation (potentially under high vacuum for high-boiling compounds) can be a viable and scalable purification method.

    • Liquid-Liquid Extraction: A well-designed series of extractions can be used to remove impurities with different polarities. For pyrazine derivatives, multiple extractions may be necessary for effective purification.[2]

Data-Driven Approach to Crystallization Development:

Parameter Objective Experimental Approach
Solvent Selection Find a solvent with a steep solubility curve for the product.High-throughput solubility screening in various solvents at different temperatures.
Supersaturation Control Control the rate of crystal formation to achieve desired purity and particle size.Optimize the cooling profile or anti-solvent addition rate.
Seeding Ensure consistent crystallization and control of the crystal form.Add a small amount of the pure crystalline product at the appropriate temperature.
Agitation Promote good mass transfer and prevent agglomeration.Optimize the agitation speed based on the crystal slurry viscosity.

Experimental Protocol for Salt Screening and Crystallization:

  • Step 1: Salt Screening:

    • Dissolve a small amount of your oily product in a suitable solvent (e.g., isopropanol, ethyl acetate).

    • Add a stoichiometric amount of various acids (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid).

    • Stir and observe for precipitation. If a solid forms, isolate it and analyze its properties (e.g., melting point, crystallinity by XRPD).

  • Step 2: Crystallization Development:

    • Once a crystalline salt is identified, perform a solvent screen to find the optimal crystallization solvent.

    • Develop a cooling profile that allows for slow crystal growth.

    • Determine the optimal seeding temperature and seed loading.

    • Analyze the final product for purity and crystal form.

Section 3: Visualizing Reaction Pathways and Troubleshooting Logic

Palladium-Catalyzed Cyclization: Potential Side Reactions

The following diagram illustrates a simplified reaction pathway for a palladium-catalyzed cyclization and highlights a potential side reaction that can become more prevalent during scale-up due to localized overheating or prolonged reaction times.

A N-allyl pyrrole-2-carboxamide C Desired Pyrrolo[1,2-a]pyrazine A->C Desired Pathway (Pd(OAc)2, NaOAc, Bu4NCl, DMSO, 120 °C) D Isomeric Side Product (e.g., fused pyrrolopyridinone) A->D Side Reaction Pathway (e.g., with PdCl2(CH3CN)2, oxidant) B Pd(0) Catalyst B->C B->D E Catalyst Deactivation B->E Catalyst Degradation C->E Product Degradation (High Temp / Long Time)

Potential Reaction Pathways in Pd-Catalyzed Cyclization

This diagram illustrates that the choice of palladium catalyst and reaction conditions can significantly influence the product distribution.[1] While one set of conditions may favor the desired pyrrolo[1,2-a]pyrazine, another may lead to the formation of undesired isomers. On a large scale, poor temperature control or inefficient mixing could create localized environments that mimic the conditions for the side reaction, leading to a decrease in the overall yield of the desired product.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2021. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 2019. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Nuances of Pyrrolo[1,2-a]pyrazine Compounds

A Guide to Understanding and Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals. Welcome to the technical support center for pyrrolo[1,2-a]pyrazine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for pyrrolo[1,2-a]pyrazine compounds. As a Senior Application Scientist, I've designed this resource to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your research. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate off-target effects, ensuring the scientific integrity of your findings.

The pyrrolo[1,2-a]pyrazine scaffold is a versatile pharmacophore, demonstrating a wide range of biological activities. While many derivatives are being explored as potent kinase inhibitors, it's crucial to recognize that this chemical class can also exhibit antibacterial, antifungal, antiviral, and other activities[1]. This inherent polypharmacology underscores the importance of rigorous target validation and off-target effect characterization.

Troubleshooting Guide: A-Question-and-Answer Approach

This section is designed to address common issues encountered during the experimental use of pyrrolo[1,2-a]pyrazine compounds.

Scenario 1: My compound shows potent inhibition of my target kinase in a biochemical assay, but the cellular phenotype is not what I expected.

Question: I've developed a pyrrolo[1,2-a]pyrazine-based inhibitor with a low nanomolar IC50 against my target kinase in a cell-free assay. However, in cell-based assays, I'm observing unexpected phenotypes, such as cell cycle arrest at a different phase than expected or changes in cellular morphology that don't align with the known function of the target kinase. How can I determine if these are off-target effects?

Answer: This is a classic challenge in drug discovery and highlights the importance of distinguishing on-target from off-target effects. Here’s a systematic approach to troubleshoot this issue:

1. Confirm Target Engagement in Cells:

  • Cellular Thermal Shift Assay (CETSA): This is a powerful technique to verify that your compound is binding to the intended target in a cellular context[2][3][4][5][6]. A shift in the thermal stability of the target protein upon compound treatment provides direct evidence of engagement.

  • Western Blotting for Downstream Substrates: Analyze the phosphorylation status of known downstream substrates of your target kinase. A lack of change in phosphorylation, despite potent biochemical inhibition, could suggest poor cell permeability or rapid metabolism of your compound. Conversely, seeing the expected change in the substrate strengthens the on-target hypothesis.

2. Employ Orthogonal Approaches to Validate the Phenotype:

  • Use a Structurally Unrelated Inhibitor: If available, treat your cells with a well-characterized inhibitor of the same target kinase that has a different chemical scaffold. If this compound recapitulates the same "unexpected" phenotype, it's more likely an on-target effect that was previously uncharacterized.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinase. If the resulting phenotype matches what you observe with your compound, it provides strong evidence for an on-target mechanism.

3. Investigate Potential Off-Target Liabilities:

  • Kinome Profiling: The most direct way to identify off-target kinases is through broad-panel kinase profiling[7]. Services are commercially available that can screen your compound against hundreds of kinases. This can reveal unintended targets that might be responsible for the observed phenotype.

  • Phenotypic Screening: Consider that your compound might be acting on a completely different class of proteins. The broad biological activity of the pyrrolo[1,2-a]pyrazine scaffold makes this a real possibility[1]. Phenotypic screening in various cell lines or even model organisms can provide clues about other potential mechanisms of action.

Scenario 2: I'm seeing conflicting results between different cell lines.

Question: My pyrrolo[1,2-a]pyrazine compound shows potent anti-proliferative activity in one cancer cell line, but is significantly less active in another, even though my target kinase is expressed in both. What could be the reason for this discrepancy?

Answer: This is a common observation and can be attributed to several factors beyond simple target expression.

1. Differential Expression of Off-Targets:

  • The two cell lines may have different expression levels of an off-target kinase that is sensitive to your compound and contributes to the anti-proliferative effect in the first cell line. A kinome-wide expression analysis (e.g., RNA-seq or proteomics) of the two cell lines, in conjunction with your kinome profiling data, can help identify potential culprits.

2. Parallel Signaling Pathways:

  • The "resistant" cell line might have a redundant or compensatory signaling pathway that bypasses the inhibition of your primary target. Even with effective on-target engagement, the cells can maintain their proliferative capacity.

3. Cell Line-Specific Compound Metabolism:

  • The two cell lines may metabolize your compound differently, leading to varying intracellular concentrations of the active molecule.

4. "Nuisance" Compound Behavior:

  • In some cellular assays, compounds can interfere with the assay technology itself, leading to misleading results. For example, a compound might interfere with the luciferase reporter in a viability assay in one cell line but not another due to differences in cellular machinery. It is crucial to run appropriate controls to rule out such artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target profiles for pyrrolo[1,2-a]pyrazine-based kinase inhibitors?

A1: While a definitive, universal off-target profile for this entire class is not established, the diverse biological activities reported for this scaffold suggest a potential for polypharmacology[1]. Depending on the specific substitutions, these compounds have been shown to interact with a range of targets beyond kinases, including receptors and enzymes involved in various cellular processes. For kinase inhibitors, cross-reactivity with other kinase families is a primary concern. For instance, a compound designed to target a specific tyrosine kinase might also inhibit serine/threonine kinases. The most reliable way to determine the off-target profile of your specific compound is through comprehensive experimental screening, such as kinome-wide profiling.

Q2: How can I design more selective pyrrolo[1,2-a]pyrazine kinase inhibitors from the outset?

A2: Rational drug design is key to minimizing off-target effects. Here are some strategies:

  • Structure-Based Design: If the crystal structure of your target kinase is available, you can design your compound to exploit unique features of the ATP-binding pocket that are not conserved in other kinases.

  • Targeting Allosteric Sites: Instead of the highly conserved ATP-binding site, consider designing inhibitors that bind to less conserved allosteric sites on the kinase.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrrolo[1,2-a]pyrazine core and assess the impact on both on-target potency and off-target activity. This can help identify chemical moieties that contribute to promiscuity.

Q3: My pyrrolo[1,2-a]pyrazine compound is cytotoxic to bacteria. Does this mean it will have off-target effects in my mammalian cell experiments?

A3: Not necessarily, but it's a critical piece of information. The antibacterial activity of some pyrrolo[1,2-a]pyrazine derivatives suggests they may interact with targets that are unique to prokaryotes, such as components of the cell wall synthesis machinery[1]. However, it also highlights the compound's ability to be biologically active and potentially interact with multiple targets. This finding should prompt a thorough investigation of its selectivity and potential off-target effects in your mammalian system.

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for a Pyrrolo[1,2-a]pyrazine Compound (Compound X)

Kinase TargetIC50 (nM)On-Target/Off-TargetPotential Phenotypic Consequence of Off-Target Inhibition
Target Kinase A 5 On-Target Desired anti-proliferative effect
Kinase B50Off-TargetUnexpected G2/M cell cycle arrest
Kinase C250Off-TargetMinor changes in cell adhesion
Kinase D>1000Off-TargetNone observed at therapeutic concentrations

This table illustrates how kinome profiling data can be used to correlate off-target inhibition with unexpected cellular phenotypes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of a pyrrolo[1,2-a]pyrazine compound to its intended target in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with your pyrrolo[1,2-a]pyrazine compound at various concentrations (including a vehicle control) for a predetermined time.

  • Cell Lysis and Heat Treatment:

    • Harvest the cells and lyse them to release the proteins.

    • Aliquot the cell lysate into separate PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Separation and Detection:

    • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each compound concentration.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Visualizations

Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes

Troubleshooting_Workflow Start Unexpected Phenotype Observed Biochem_Assay Potent On-Target Biochemical Activity Start->Biochem_Assay Cell_Assay Unexpected Cellular Phenotype Start->Cell_Assay CETSA Confirm Target Engagement (CETSA) Cell_Assay->CETSA Orthogonal Orthogonal Validation (siRNA, other inhibitors) Cell_Assay->Orthogonal Kinome Kinome Profiling Cell_Assay->Kinome On_Target Likely On-Target Effect (Novel Biology) CETSA->On_Target Engagement Confirmed Orthogonal->On_Target Phenotype Recapitulated Off_Target Likely Off-Target Effect Kinome->Off_Target Off-Targets Identified

Caption: A logical workflow for dissecting on-target vs. off-target effects.

Diagram 2: The Concept of Polypharmacology

Polypharmacology Compound Pyrrolo[1,2-a]pyrazine Compound Target_Kinase Intended Kinase Target Compound->Target_Kinase On-Target Off_Target_1 Off-Target Kinase Compound->Off_Target_1 Off-Target Off_Target_2 Non-Kinase Off-Target (e.g., GPCR) Compound->Off_Target_2 Off-Target Desired_Effect Desired Therapeutic Effect Target_Kinase->Desired_Effect Side_Effect_1 Unexpected Phenotype Off_Target_1->Side_Effect_1 Side_Effect_2 Toxicity Off_Target_2->Side_Effect_2

Caption: Illustrating how a single compound can have multiple biological effects.

References

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(54), 34269-34292. [Link]

  • Brennan, C. K., et al. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(3), 334-346. [Link]

  • Sykes, M. L., & Avery, V. M. (2013). Target validation: linking target and chemical properties to desired product profile. Parasitology, 140(1), 1-13. [Link]

  • Lochhead, P. A. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS letters, 586(16), 2348-2354. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2020). Exploiting polypharmacology to dissect host kinases and kinase inhibitors that modulate endothelial barrier integrity. Life science alliance, 3(12), e202000858. [Link]

  • Cichońska, A., et al. (2021). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 17(9), e1009346. [Link]

  • Sharma, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Singh, S., & Singh, P. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Current Drug Targets, 24(11), 903-915. [Link]

  • Wang, Z. (2022). Leveraging diverse data modalities to study kinase inhibitor polypharmacology (Doctoral dissertation, Harvard University). [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • GML-1, et al. (2022). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. Molecules, 27(8), 2565. [Link]

  • Technology Networks. (2022, April 19). Promises and Challenges of Target-Based Drug Discovery. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Royal Society of Chemistry. (2023). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. [Link]

  • Rao, S., et al. (2017, July 1). Abstract 1222: Developing kinase inhibitors with polypharmacological profiles for the treatment of resistant cancers. In Cancer Research (Vol. 77, No. 13_Supplement, pp. 1222-1222). American Association for Cancer Research. [Link]

  • Singh, M., & Singh, P. (2017). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. Current topics in medicinal chemistry, 17(22), 2532-2551. [Link]

  • Heckman, C. A., & Peper, O. F. (2017). Network modeling of kinase inhibitor polypharmacology reveals pathways targeted in chemical screens. PLoS computational biology, 13(10), e1005768. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Wang, H., et al. (2025). Insights of Affinity-Based Probes for Target Identification in Drug Discovery. Molecules, 30(9), 1836. [Link]

  • Kulyk, O. I., et al. (2023). Bioactive Pyrrolo[2,1-f][1]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7739. [Link]

  • Kumar, R., et al. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Der Pharma Chemica, 7(11), 120-135. [Link]

  • Armbruster, D. A. (2014). Challenges in Interpreting Unexpected Urine Drug Test Results. Clinical Chemistry, 60(11), 1488-1490. [Link]

  • Lanyon-Hogg, T., et al. (2022). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Science, 13(45), 13236-13250. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Methods in molecular biology (Clifton, N.J.), 1471, 191-204. [Link]

  • Henderson, M. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(10), 2884-2893. [Link]

  • Miettinen, J. J., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Molecular & Cellular Proteomics, 20, 100049. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anxiolytic Potential of Pyrrolo[1,2-a]pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of anxiolytic drug discovery, the quest for novel scaffolds that offer improved efficacy and a favorable side-effect profile over existing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anxiolytic drug discovery, the quest for novel scaffolds that offer improved efficacy and a favorable side-effect profile over existing therapies is paramount. Pyrrolo[1,2-a]pyrazine derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical models of anxiety. This guide provides a comprehensive validation of their anxiolytic activity, offering a comparative analysis against established anxiolytics and detailing the experimental frameworks used for their evaluation.

Introduction to Pyrrolo[1,2-a]pyrazines: A Scaffold of Anxiolytic Promise

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic structure that has garnered attention for its diverse biological activities.[1][2] Within the central nervous system, derivatives of this scaffold have been primarily investigated for their anxiolytic properties, with a significant body of evidence pointing towards their interaction with the 18kDa translocator protein (TSPO), a key modulator of GABAergic neurotransmission.[3][4] This guide will delve into the mechanistic underpinnings of their action, compare their efficacy with benchmark drugs, and provide detailed protocols for their preclinical validation.

Mechanistic Insights: The Primary Role of TSPO and Exploration of Other Pathways

The anxiolytic effects of many pyrrolo[1,2-a]pyrazine derivatives are predominantly attributed to their activity as ligands for the translocator protein (TSPO).[3] TSPO is located on the outer mitochondrial membrane of glial cells and is involved in the synthesis of neurosteroids, which are potent positive allosteric modulators of the GABA-A receptor.[3] By binding to TSPO, these derivatives can enhance GABAergic inhibition, a pathway central to the action of classical anxiolytics like benzodiazepines, but potentially with a reduced side-effect profile.[3]

While the TSPO-GABA-A receptor axis is a primary focus, the broader pyrrolopyrazine class has been shown to interact with other CNS targets implicated in anxiety, such as the corticotropin-releasing factor 1 (CRF1) receptor and the vasopressin 1b receptor.[5][6] This suggests that the anxiolytic profile of pyrrolo[1,2-a]pyrazine derivatives could be multifaceted, potentially involving the modulation of stress-response pathways beyond GABAergic systems. The potential involvement of serotonergic and dopaminergic systems, key players in anxiety and mood disorders, remains an area for further investigation for this specific scaffold.[7][8][9][10]

Putative Anxiolytic Mechanisms of Pyrrolo[1,2-a]pyrazine Derivatives Potential Anxiolytic Signaling Pathways cluster_gaba GABAergic System cluster_other Other Potential Targets Pyrrolo_Pyrazine Pyrrolo[1,2-a]pyrazine Derivatives TSPO TSPO Ligand Binding Pyrrolo_Pyrazine->TSPO CRF1 CRF1 Receptor Antagonism Pyrrolo_Pyrazine->CRF1 Hypothesized for some derivatives V1b Vasopressin 1b Receptor Antagonism Pyrrolo_Pyrazine->V1b Hypothesized for some derivatives Neurosteroid Increased Neurosteroid Synthesis TSPO->Neurosteroid GABA_A GABA-A Receptor Modulation Neurosteroid->GABA_A Anxiolysis_GABA Anxiolytic Effect GABA_A->Anxiolysis_GABA Anxiolysis_Other Anxiolytic/Anti-Stress Effects CRF1->Anxiolysis_Other V1b->Anxiolysis_Other

Caption: Putative anxiolytic mechanisms of pyrrolo[1,2-a]pyrazine derivatives.

Preclinical Validation: In Vivo Behavioral Assays

The anxiolytic activity of novel compounds is typically assessed using a battery of behavioral tests in rodents.[11][12][13] The Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) are two of the most widely used and validated models for screening anxiolytic-like drugs.[14][15]

Elevated Plus Maze (EPM)

The EPM test is based on the natural aversion of rodents to open and elevated spaces.[16] Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Acclimatization: Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: The test compound, vehicle, or a positive control (e.g., diazepam) is administered at a predetermined time before the test.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (typically 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded and analyzed. An increase in the time spent in the open arms is indicative of anxiolytic activity.[14]

Light-Dark Box (LDB)

The LDB test capitalizes on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[17][18] Anxiolytics increase the time spent in the illuminated compartment.

Experimental Protocol:

  • Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, connected by an opening.[19]

  • Acclimatization: Similar to the EPM, animals are habituated to the testing environment.

  • Drug Administration: The test compound, vehicle, or a positive control is administered prior to testing.

  • Testing: Each animal is placed in the light compartment and allowed to move freely between the two compartments for a defined period (e.g., 10 minutes).

  • Data Collection: The time spent in the light compartment, the number of transitions between compartments, and locomotor activity are measured. A significant increase in the time spent in the light compartment suggests anxiolytic effects.[20]

Anxiolytic Validation Workflow Experimental Workflow for Anxiolytic Validation cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Compound Test Compound (Pyrrolo[1,2-a]pyrazine derivative) Admin Drug Administration (e.g., i.p.) Compound->Admin Controls Controls (Vehicle, Positive Control e.g., Diazepam) Controls->Admin Animals Rodent Subjects (e.g., Balb/c mice) Acclimatization Acclimatization to Testing Environment Animals->Acclimatization Acclimatization->Admin EPM Elevated Plus Maze (EPM) Admin->EPM LDB Light-Dark Box (LDB) Admin->LDB EPM_Metrics EPM Metrics: - Time in Open Arms - Open Arm Entries EPM->EPM_Metrics LDB_Metrics LDB Metrics: - Time in Light Box - Transitions LDB->LDB_Metrics Stats Statistical Analysis (e.g., ANOVA) EPM_Metrics->Stats LDB_Metrics->Stats Conclusion Conclusion on Anxiolytic Activity Stats->Conclusion

Caption: A generalized workflow for the in vivo validation of anxiolytic compounds.

Comparative Performance Analysis

The following tables summarize the anxiolytic activity of representative pyrrolo[1,2-a]pyrazine derivatives in comparison to standard anxiolytic drugs.

Table 1: Anxiolytic Activity of Pyrrolo[1,2-a]pyrazine Derivatives in the Elevated Plus Maze (EPM)

CompoundDose Range (mg/kg, i.p.)Animal ModelKey FindingReference
Compound 1a 0.1 - 1.0Balb/c miceHigh anxiolytic-like effect, comparable to diazepam.[4]
Compound 1b 0.1 - 1.0Balb/c miceHigh anxiolytic-like effect, comparable to diazepam.[4]
GML-11 0.001 - 0.100Balb/c micePotent anxiolytic action.[3][21]
Diazepam 1.0 - 2.0RodentsSignificant increase in time spent in open arms.[15][22]
Buspirone 1.0 - 10.0RodentsAnxiolytic effects observed, often with a different behavioral profile than benzodiazepines.

Note: The anxiolytic effect of compounds 1a and 1b was antagonized by the TSPO selective inhibitor PK11195, confirming the involvement of this receptor in their mechanism of action.[4]

Table 2: Anxiolytic Activity in the Light-Dark Box (LDB) and Open Field Test (OFT)

CompoundTestDose Range (mg/kg, i.p.)Animal ModelKey FindingReference
GML-11 OFT with flash0.001 - 0.100Balb/c miceSignificantly increased total motor activity, indicative of anxiolytic action.[3]
N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides OFT with flashNot specifiedBalb/c miceSeveral derivatives increased total motor activity.[3]
Diazepam LDB2.0RodentsSignificant increase in the percentage of time spent in the light area.[22]
Buspirone LDB0.5 - 2.0RodentsIncreases time spent in the light compartment.

Conclusion and Future Directions

The evidence strongly supports the anxiolytic potential of pyrrolo[1,2-a]pyrazine derivatives. Their primary mechanism of action through the translocator protein (TSPO) offers a promising avenue for the development of novel anxiolytics with a potentially improved safety profile compared to classical benzodiazepines. The high potency of compounds like GML-11 underscores the therapeutic promise of this chemical class.[3][21]

Future research should focus on a more comprehensive characterization of the pharmacological profile of these derivatives, including their potential interactions with other CNS targets such as serotonin and dopamine receptors. Furthermore, advancing the most promising candidates into more complex preclinical models of anxiety and subsequent clinical trials will be crucial to fully elucidate their therapeutic value.

References

  • Mokrov, G., Pantileev, A., Yarkova, M., et al. (2022). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. Medicinal Chemistry, 18(4), 497-508. [Link]

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(48), 30297-30317.
  • Saito, T., et al. (2012). Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists. Bioorganic & Medicinal Chemistry, 20(2), 1122-1138.
  • Arban, R., et al. (2010). Pyrrolo[1,2-a]pyrazine and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5044-5049.
  • Mokrov, G. V., et al. (2015). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Bioorganic & Medicinal Chemistry, 23(13), 3499-3505.
  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European Journal of Pharmacology, 463(1-3), 55-65.
  • Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141-149.
  • Kalueff, A. V., & Tuohimaa, P. (2005). The development of a new test for anxiety in mice. Physiology & Behavior, 85(3), 317-325.
  • Crawley, J. N. (1985). Exploratory behavior models of anxiety in mice. Neuroscience & Biobehavioral Reviews, 9(1), 37-44.
  • Celada, P., et al. (2013). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression.
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  • Mokrov, G., et al. (2021). Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands. Pharmaceutical Chemistry Journal, 55(5), 467-473.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
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  • Costall, B., et al. (1989). The effects of buspirone and other anxiolytic drugs on behaviour in a light/dark aversion test in mice. Neuropharmacology, 28(5), 485-491.
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Comparative

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate versus diazepam in vivo studies

An In-Depth Comparative Guide to the In Vivo Profiles of Diazepam and Pyrrolo[1,2-a]pyrazine Derivatives Introduction: Beyond the Benzodiazepine Benchmark in Anxiolytic Research For decades, diazepam, a quintessential be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vivo Profiles of Diazepam and Pyrrolo[1,2-a]pyrazine Derivatives

Introduction: Beyond the Benzodiazepine Benchmark in Anxiolytic Research

For decades, diazepam, a quintessential benzodiazepine, has served as a gold standard in the pharmacological management of anxiety. Its efficacy is primarily attributed to the positive allosteric modulation of GABA-A receptors, the principal inhibitory neurotransmitter system in the central nervous system.[1][2] However, the therapeutic utility of diazepam and other benzodiazepines is often constrained by a challenging side-effect profile, including sedation, dependence, and cognitive impairment. This has catalyzed the search for novel anxiolytic agents with improved safety and tolerability.

The pyrrolo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and antiviral properties.[3] More recently, certain derivatives of this class have garnered attention for their potential central nervous system effects. This guide provides a comparative analysis of the in vivo profiles of diazepam and a promising class of anxiolytic pyrrolo[1,2-a]pyrazine derivatives. It is important to note that while the topic specifies ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, the current body of scientific literature lacks direct in vivo anxiolytic studies for this specific compound. Therefore, this guide will focus on a well-researched series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides, for which direct comparative data with diazepam exists, to provide a representative comparison for the broader pyrrolo[1,2-a]pyrazine class.[4]

Pharmacological Profile of Diazepam: The GABAergic Mainstay

Diazepam exerts its anxiolytic effects by binding to a specific site on the GABA-A receptor, enhancing the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA).[1] This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[1] This widespread neuronal inhibition underlies both its anxiolytic and sedative effects.

In vivo, the anxiolytic properties of diazepam are robustly demonstrated in a variety of preclinical models. In the elevated plus maze (EPM), a standard test for anxiety-like behavior in rodents, diazepam administration leads to a dose-dependent increase in the time spent in the open, more anxiogenic arms of the maze.[5][6] Similarly, in the light-dark box test, diazepam increases the time spent in the brightly lit compartment.[5] The effective anxiolytic dose of diazepam in these models typically ranges from 1 to 3 mg/kg.[6][7] However, at higher doses, its sedative effects can confound the interpretation of these tests by causing a general decrease in locomotor activity.[5]

Emerging Anxiolytics: The Pyrrolo[1,2-a]pyrazine Derivatives

Recent research has identified a series of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides with potent anxiolytic-like activity.[4] Unlike diazepam, these compounds do not interact with the GABA-A receptor. Instead, they have been identified as high-affinity ligands for the 18kDa translocator protein (TSPO).[4][8] TSPO is located on the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria, a rate-limiting step in the synthesis of neurosteroids such as allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, acting at a different site than benzodiazepines. Thus, TSPO ligands are believed to exert their anxiolytic effects by increasing the endogenous production of these neurosteroids.

In vivo studies of representative 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides have demonstrated a significant anxiolytic-like effect in both the open field and elevated plus maze tests.[4] Notably, these compounds showed high anxiolytic-like activity in a dose range of 0.1-1.0 mg/kg, which is comparable to that of diazepam.[4] Crucially, the anxiolytic effect of the most active compound was blocked by the co-administration of PK11195, a selective TSPO inhibitor, confirming the involvement of this target in its mechanism of action.[4] A lead compound from a related series, N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxyamide, has also been identified as a potential anxiolytic agent, demonstrating anti-anxiety activity across a wide range of doses.[8]

Comparative Analysis: A Tale of Two Targets

The following table summarizes the key pharmacological distinctions between diazepam and the anxiolytic pyrrolo[1,2-a]pyrazine derivatives:

FeatureDiazepam1-Arylpyrrolo[1,2-a]pyrazine-3-carboxamides
Primary Target GABA-A Receptor18kDa Translocator Protein (TSPO)
Mechanism of Action Direct positive allosteric modulator of GABA-A receptorsLigand for TSPO, promoting neurosteroid synthesis
Effective Anxiolytic Dose Range (in rodents) 1-3 mg/kg[6][7]0.1-1.0 mg/kg[4]
Reported Side Effects Sedation, dependence, cognitive impairmentNot extensively studied, but potentially a better side-effect profile due to indirect GABA modulation

The distinct mechanisms of action of these two classes of compounds have significant implications for their therapeutic potential. By acting as a direct modulator of the GABA-A receptor, diazepam can cause a rapid and potent reduction in anxiety, but this is also linked to its sedative and dependence-inducing properties. In contrast, the pyrrolo[1,2-a]pyrazine derivatives, by modulating the endogenous synthesis of neurosteroids, may offer a more subtle and potentially safer approach to anxiety treatment. This indirect mechanism could, in theory, reduce the likelihood of tolerance and dependence.

Experimental Protocols: Assessing Anxiolytic-Like Behavior In Vivo

The following are standardized protocols for the two key behavioral assays used to evaluate the anxiolytic-like activity of the pyrrolo[1,2-a]pyrazine derivatives.

Elevated Plus Maze (EPM) Test
  • Apparatus: The EPM consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle to the animal (typically a mouse or rat) at the desired dose and route of administration.

    • After a predetermined pretreatment time, place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set period (usually 5 minutes).

    • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using an automated tracking system or by manual observation.

  • Interpretation: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Open Field Test (OFT)
  • Apparatus: The OFT consists of a large, open arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Administer the test compound or vehicle to the animal.

    • After the pretreatment period, place the animal in the center of the open field.

    • Allow the animal to freely explore the arena for a set duration (e.g., 10 minutes).

    • Record the time spent in the central zone, the number of entries into the central zone, and the total distance traveled using an automated tracking system.

  • Interpretation: An increase in the time spent in the central zone and the number of entries into this zone suggests an anxiolytic-like effect. The total distance traveled is used as a measure of general locomotor activity to rule out sedative or stimulant effects.

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Anxiolytic Testing

G cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase acclimatization Animal Acclimatization randomization Randomization into Treatment Groups acclimatization->randomization drug_admin Drug/Vehicle Administration randomization->drug_admin pretreatment Pretreatment Period drug_admin->pretreatment behavioral_test Behavioral Assay (e.g., EPM) pretreatment->behavioral_test data_collection Data Collection & Analysis behavioral_test->data_collection interpretation Interpretation of Results data_collection->interpretation

Caption: Workflow for a typical in vivo anxiolytic study.

Comparative Signaling Pathways of Diazepam and Pyrrolo[1,2-a]pyrazine Derivatives

G cluster_diazepam Diazepam Pathway cluster_pyrrolo Pyrrolo[1,2-a]pyrazine Pathway diazepam Diazepam gabaa_receptor GABA-A Receptor diazepam->gabaa_receptor Binds to BZD site cl_influx Increased Cl- Influx gabaa_receptor->cl_influx Enhances GABA effect hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization anxiolysis_d Anxiolysis hyperpolarization->anxiolysis_d pyrrolo Pyrrolo[1,2-a]pyrazine Derivative tspo TSPO (Mitochondria) pyrrolo->tspo Binds to TSPO cholesterol_transport Increased Cholesterol Transport tspo->cholesterol_transport neurosteroid_synthesis Increased Neurosteroid Synthesis (e.g., Allopregnanolone) cholesterol_transport->neurosteroid_synthesis gabaa_receptor_p GABA-A Receptor neurosteroid_synthesis->gabaa_receptor_p Positive Allosteric Modulator anxiolysis_p Anxiolysis gabaa_receptor_p->anxiolysis_p

Caption: Contrasting mechanisms of diazepam and pyrrolo[1,2-a]pyrazine derivatives.

Future Directions and Conclusion

The discovery of anxiolytic pyrrolo[1,2-a]pyrazine derivatives that act via TSPO represents an exciting development in the search for novel anxiety treatments. While the initial findings are promising, further research is warranted. Direct, head-to-head in vivo comparative studies of various pyrrolo[1,2-a]pyrazine derivatives, including ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, against diazepam are necessary to fully elucidate their relative efficacy and potency. Furthermore, comprehensive preclinical safety and toxicology studies are required to assess their long-term tolerability and potential for side effects.

References

  • Kim, J., Lee, J., Park, S., Lee, J., Kim, Y., Kwon, H. J., & Kim, I. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1395-1399.
  • Dehnavi, M. A., & Al-Warhi, T. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(53), 33435-33455.
  • Wójcik, M., et al. (2022). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 27(19), 6529.
  • Sivakumar, S., et al. (2020). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 10(2), 946-954.
  • Mokrov, G. V., et al. (2023). Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands. Pharmaceutical Chemistry Journal, 57(3), 313-321.
  • Mokrov, G. V., et al. (2015). Design, synthesis and anxiolytic-like activity of 1-arylpyrrolo[1,2-a]pyrazine-3-carboxamides. Bioorganic & Medicinal Chemistry, 23(13), 3467-3473.
  • Yaremko, A. V., et al. (2023). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Chemistry of Heterocyclic Compounds, 59(1-2), 48-61.
  • Hossain, M. S., et al. (2023). Anxiolytic Activity of Morellic Acid: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions. Journal of Xenobiotics, 13(1), 108-123.
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  • Wikipedia. (2024). Diazepam. In Wikipedia.
  • Asian Journal of Chemistry. (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry, 23(9), 3845-3850.
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Validation

A Comparative Benchmarking Guide to the Antimicrobial Efficacy of Novel Pyrrolo[1,2-a]pyrazines

For Researchers, Scientists, and Drug Development Professionals In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to replenishing the dwindling pipeline of effec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to replenishing the dwindling pipeline of effective therapeutics. This guide provides a comprehensive technical comparison of newly synthesized pyrrolo[1,2-a]pyrazine derivatives against established antimicrobial agents. By presenting objective experimental data and detailed methodologies, we aim to equip researchers and drug development professionals with the critical information needed to evaluate the potential of this promising class of heterocyclic compounds.

Introduction: The Emergence of Pyrrolo[1,2-a]pyrazines in Antimicrobial Research

The pyrrolo[1,2-a]pyrazine core, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antiviral, and, notably, antimicrobial properties.[1][2] These compounds represent a promising frontier in the quest for new antibiotics, offering unique structural motifs that may circumvent existing resistance mechanisms.[3] This guide will focus on a selection of novel pyrrolo[1,2-a]pyrazine derivatives and benchmark their in vitro efficacy against clinically relevant bacterial and fungal pathogens. The comparative analysis will be based on standardized antimicrobial susceptibility testing protocols to ensure data integrity and facilitate cross-study comparisons.

Comparative Antimicrobial Efficacy: A Head-to-Head Analysis

The antimicrobial potential of new chemical entities can only be truly appreciated when benchmarked against current standards of care. This section presents a comparative analysis of the in vitro activity of selected novel pyrrolo[1,2-a]pyrazine derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. The efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4]

Data Presentation:

The following tables summarize the MIC values (in µg/mL) of our featured pyrrolo[1,2-a]pyrazine derivatives and a selection of standard-of-care antibiotics against key microbial strains.

Table 1: Antimicrobial Activity (MIC in µg/mL) of a Novel Pyrrolo[1,2-a]pyrazine Derivative (Compound 8f)

MicroorganismCompound 8f
Klebsiella pneumoniae15.625
Staphylococcus aureus15.625
Bacillus subtilis15.625

Data sourced from a study on pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates.[5]

Table 2: Antifungal Activity (MIC in µg/mL) of Novel Pyrrolo[1,2-a]pyrazine Derivatives (Compounds 8f, 8g, 8i)

MicroorganismCompound 8fCompound 8gCompound 8i
Candida albicans15.62515.62515.625

Data sourced from a study on pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates.[5]

Table 3: Comparative MIC Values (µg/mL) of Standard Antibiotics

MicroorganismVancomycinGentamicinCiprofloxacinFluconazole
Klebsiella pneumoniae-0.5 - >640.015 - >32-
Staphylococcus aureus≤0.5 - 2≤0.12 - >16≤0.12 - >16-
Bacillus subtilis0.30.03--
Candida albicans---0.25 - >64

Note: MIC values for standard antibiotics can vary significantly based on the specific strain and the presence of resistance mechanisms. The values presented here represent a range of reported MICs from various studies to provide a general benchmark.[6][7][8][9][10][11]

Methodologies for Antimicrobial Efficacy Benchmarking

To ensure the reliability and reproducibility of our findings, all antimicrobial susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12] These standardized protocols are the gold standard in the field and provide a framework for consistent and accurate assessment of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[4] The broth microdilution method is a widely accepted and utilized protocol.[13][14]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Reagents and Media: Prepare sterile Mueller-Hinton Broth (MHB) for bacterial testing and RPMI-1640 medium for fungal testing. Dissolve the test compounds (pyrrolo[1,2-a]pyrazines and standard antibiotics) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Inoculum Preparation: Culture the microbial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[15] Dilute this suspension in the appropriate test medium to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds with the appropriate broth. This creates a range of decreasing concentrations across the wells.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a growth control well (inoculum without any antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[15]

  • Result Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[4]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Media and Test Compounds C Serial Dilution of Compounds in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D Add Inoculum E Incubate at 35-37°C D->E F Visually Inspect for Turbidity E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[13][16]

Experimental Protocol: MBC Assay

  • Perform MIC Assay: First, determine the MIC of the test compound as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth, aspirate a small aliquot (e.g., 10 µL).

  • Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[17]

Time-Kill Kinetics Assay

The time-kill kinetics assay provides valuable information on the pharmacodynamics of an antimicrobial agent, revealing whether its killing activity is time-dependent or concentration-dependent.[18]

Experimental Protocol: Time-Kill Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Exposure to Antimicrobial Agent: Add the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate flasks containing the microbial culture. Include a growth control flask without any antimicrobial agent.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate them onto appropriate agar to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[19]

Logical Relationship: MIC, MBC, and Time-Kill Assays

Assay_Relationship MIC MIC (Growth Inhibition) MBC MBC (Bactericidal Concentration) MIC->MBC Informs Starting Concentrations TimeKill Time-Kill Assay (Rate of Killing) MIC->TimeKill Determines Test Concentrations (e.g., 1x, 2x, 4x MIC) MBC->TimeKill Confirms Bactericidal Activity at Specific Time Point

Caption: Interrelationship of key antimicrobial susceptibility assays.

Discussion: Interpreting the Data and Future Directions

The preliminary in vitro data for the novel pyrrolo[1,2-a]pyrazine derivatives are encouraging. Notably, compound 8f demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with an MIC of 15.625 µg/mL against K. pneumoniae, S. aureus, and B. subtilis.[5] Furthermore, compounds 8f, 8g, and 8i exhibit potent antifungal activity against C. albicans with the same MIC.[5]

When compared to standard antibiotics, the efficacy of these new compounds is within a relevant range, particularly for resistant strains where conventional therapies may be less effective. For instance, while vancomycin is a potent anti-staphylococcal agent, its efficacy can be limited against strains with reduced susceptibility. The consistent activity of the pyrrolo[1,2-a]pyrazines against these pathogens highlights their potential as lead compounds for further development.

The mechanism of action for pyrrolo[1,2-a]pyrazines is not yet fully elucidated, though some studies suggest they may interfere with cell wall and membrane formation.[3] Further investigation into their specific molecular targets is a critical next step. Additionally, while some pyrazine derivatives have been deemed safe for use as flavoring agents in animal feed, comprehensive toxicological studies on these specific antimicrobial compounds are necessary to establish their safety profile for therapeutic use.[12][20]

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the antimicrobial potency and selectivity of the pyrrolo[1,2-a]pyrazine scaffold.

  • Mechanism of action studies: To identify the specific cellular pathways and molecular targets of these compounds.

  • In vivo efficacy studies: To evaluate the performance of lead compounds in animal models of infection.

  • Toxicology and safety pharmacology studies: To assess the safety profile of these novel derivatives.

Conclusion

The novel pyrrolo[1,2-a]pyrazine derivatives presented in this guide demonstrate promising broad-spectrum antimicrobial and antifungal activity. Their in vitro efficacy, benchmarked against standard antibiotics, underscores their potential as a valuable new class of antimicrobial agents. The detailed methodologies provided herein offer a robust framework for the continued evaluation and development of these compounds. Further research into their mechanism of action, in vivo efficacy, and safety is warranted to fully realize their therapeutic potential in the fight against infectious diseases.

References

  • Dehnavi, M. A., et al. (2021). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Available at: [https://www.researchgate.net/publication/352288349_Synthesis_and_reactivity_of_novel_pyrrolo12-a]
  • Manimaran, A., & Krishnan, K. (2017). The synthesis of pyrrolo [1, 2-a] pyrazine derivatives from... ResearchGate. Available at: [https://www.researchgate.
  • (2024). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), as the primary secondary metabolite of Bacillus spp., could be an effective antifungal agent against the soil-borne fungus, Sclerotium bataticola. ResearchGate. Available at: [https://www.researchgate.
  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10887337/]
  • Yutilova, K., et al. (2025). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. Available at: [https://www.researchgate.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical compounds, such...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical compounds, such as Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, demand a meticulous, protocol-driven approach. This guide provides an in-depth, procedural framework for the safe disposal of this heterocyclic compound, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to foster a culture of safety and validated practice within the laboratory.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate may be limited due to its novelty, we must proceed with caution, inferring potential hazards from its chemical class—pyrrolo[1,2-a]pyrazines and related nitrogen-containing heterocyclic compounds.[1][2]

Many pyrazine derivatives are known to cause skin, eye, and respiratory irritation.[3][4][5][6][7] Therefore, until proven otherwise, Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate must be treated as a hazardous substance.

Table 1: Profile of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate and Assumed Hazards

PropertyValue / InformationSource
CAS Number 1251761-36-0[8]
Molecular Formula C10H10N2O2[9]
Molecular Weight 190.20 g/mol [9]
Assumed Hazards Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4][10]
Physical State Solid or liquid (Assumed)N/A
Carcinogenicity Not listed by IARC, NTP, or OSHA as a carcinogen. However, its properties have not been thoroughly investigated.[11]
Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, its solutions, or its waste.

  • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes. If a splash risk exists, use a face shield in addition to goggles.[5][10]

  • Hand Protection : Use chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or punctures before each use and replace them immediately if compromised. Wash hands thoroughly after handling the chemical and before leaving the laboratory.[5][10]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection : All handling of the compound that may generate dust or aerosols should be performed in a certified chemical fume hood to prevent inhalation.[7][10]

Part 2: Waste Minimization and Spill Management

The most effective disposal strategy begins with efficient chemical management to minimize waste generation.[12]

  • Source Reduction : Order and prepare only the quantity of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate required for your immediate experimental needs.[12]

  • Prudent Handling : Handle the compound carefully to avoid creating dust or aerosols and to prevent spills.[7]

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately notify all personnel in the vicinity.

  • Isolate the Area : Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE : Before cleaning, ensure you are wearing the full PPE detailed in Part 1.

  • Contain the Spill :

    • For Solids : Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to prevent dust from becoming airborne.

    • For Liquids : Cover the spill with an appropriate absorbent material, starting from the outside and working inwards.

  • Collect the Waste : Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste : The container with the spill cleanup material must be disposed of as hazardous waste, following the protocol in Part 3.

Part 3: Step-by-Step Disposal Protocol

The disposal of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[13] All chemical waste from a laboratory should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) office.[14]

Step 1: Waste Characterization

Given the assumed hazards, any quantity of unused Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate, contaminated materials (e.g., gloves, weigh boats, pipette tips), or reaction byproducts must be classified as hazardous chemical waste . Do not dispose of this chemical down the sink or in the regular trash.[14][15]

Step 2: Container Selection

Choosing the correct container is a critical step to ensure safe storage and prevent leaks or reactions.

  • Compatibility : The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[12][13] Avoid metal containers for acidic or basic solutions.[13]

  • Integrity : The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[15]

  • Capacity : Never fill a waste container to more than 90% of its capacity to allow for expansion and prevent spills.[13]

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and essential for safety. Your institution's EHS department will provide specific hazardous waste tags. The label must be filled out completely and legibly.[12]

Table 2: Mandatory Hazardous Waste Label Information

Label FieldRequired InformationRationale
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.Identifies the container's contents as regulated waste.[15]
Generator Name Full name and contact information of the principal investigator.Establishes accountability and a point of contact.[15]
Accumulation Start Date The date the first drop of waste was added to the container.Ensures waste is removed from the lab within regulatory time limits.[15]
Chemical Contents List the full chemical name: "Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate". List all other constituents, including solvents and their percentages. Do not use abbreviations or chemical formulas.Informs waste handlers of the exact contents to ensure proper handling and disposal.[15]
Hazard Warnings Check the appropriate boxes for hazards (e.g., Toxic, Irritant).Provides an immediate visual warning of the potential dangers.[15]
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated location within the laboratory.

  • Location : The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[15] This designated space is known as a Satellite Accumulation Area (SAA).[12]

  • Segregation : Store the waste container away from incompatible chemicals using physical barriers or secondary containment.[15][16]

  • Containment : Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Closure : Keep the waste container securely closed at all times, except when adding waste.[12][14] Evaporation of waste in a fume hood is not a permissible disposal method.[14]

Step 5: Arranging for Disposal

Once the waste container is full (or approaching the regulatory time limit for storage), you must arrange for its removal.

  • Contact EHS : Contact your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste disposal company to schedule a pickup.[12]

  • Documentation : Maintain accurate records of all waste generated and disposed of, as this is a key component of regulatory compliance.[17]

Part 4: Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_contain Phase 2: Containment cluster_store Phase 3: Accumulation cluster_dispose Phase 4: Final Disposal A Generate Waste: Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate (Pure, solutions, or contaminated items) B Characterize as Hazardous Waste A->B C Select Appropriate Container: - Chemically Compatible (HDPE) - Secure Lid - Good Condition B->C D Affix & Complete Hazardous Waste Label C->D E Place in Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Keep Container Closed F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EHS for Pickup H->I Yes

Caption: Disposal workflow for Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate.

By adhering to this comprehensive disposal protocol, you ensure that your critical research is conducted not only at the forefront of science but also with the highest standards of safety and environmental responsibility. This structured approach transforms regulatory requirements into a self-validating system of best practices, protecting you, your colleagues, and the community.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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